molecular formula C22H22O9 B2884814 4''-methyloxy-Daidzin

4''-methyloxy-Daidzin

Cat. No.: B2884814
M. Wt: 430.4 g/mol
InChI Key: BVKFFAQGFXJQBI-MSEOUXRUSA-N
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Description

4''-methyloxy-Daidzin is a useful research compound. Its molecular formula is C22H22O9 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-28-21-17(9-23)31-22(20(27)19(21)26)30-13-6-7-14-16(8-13)29-10-15(18(14)25)11-2-4-12(24)5-3-11/h2-8,10,17,19-24,26-27H,9H2,1H3/t17-,19-,20-,21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKFFAQGFXJQBI-MSEOUXRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biochemical Profile of 4''-methyloxy-Daidzin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-Daidzin, a naturally occurring isoflavone methyl-glycoside, has garnered attention within the scientific community for its potential therapeutic applications. Structurally classified as Daidzein 7-O-β-D-glucoside 4''-O-methylate, this compound is isolated from Cordyceps militaris cultured on germinated soybeans.[1][2][3][4] As a member of the isoflavone family, this compound is noted for its immunomodulating and antiallergic properties, positioning it as a molecule of interest for further investigation in drug discovery and development.[1][2][3][4]

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its application in experimental settings.

PropertyValueSource
Chemical Formula C₂₂H₂₂O₉[5]
Molecular Weight 430.4 g/mol [5]
CAS Number 1195968-02-5[2]
Appearance Not specified in available literatureN/A
Solubility Soluble in DMSO[2]
Purity (typical) >98% (HPLC)[5]

Biochemical Activity: Antiallergic Effects

The primary documented biochemical property of this compound is its antiallergic activity, specifically its role in the modulation of mast cell responses. Mast cells are pivotal in the initiation of type I hypersensitivity reactions, and their degranulation releases a cascade of inflammatory mediators.

Inhibition of Mast Cell Degranulation
Modulation of Cytokine Release

In addition to preventing degranulation, isoflavone methyl-glycosides have been shown to decrease the release of pro-inflammatory cytokines, including Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α), from activated mast cells.[1] This suggests that this compound may play a role in attenuating the broader inflammatory response associated with allergic reactions.

Mechanism of Action: A Proposed Signaling Pathway

The precise molecular mechanism of this compound has not been fully elucidated in publicly available literature. However, based on the investigation of the structurally related and highly active compound CGNMII, a proposed signaling pathway can be outlined. It is plausible that this compound interferes with key signaling molecules downstream of the high-affinity IgE receptor (FcεRI) in mast cells.

This proposed pathway involves the inhibition of the phosphorylation and subsequent activation of several critical proteins in the mast cell activation cascade:

  • Lyn and Syk: Early components in the FcεRI signaling pathway.

  • Phospholipase Cγ1 (PLCγ1): A key enzyme in the generation of second messengers.

  • Linker for Activation of T-cells (LAT): A crucial scaffold protein.

  • AKT and ERK1/2: Downstream effectors that regulate cellular responses.

By inhibiting these signaling molecules, this compound may effectively block the downstream events leading to mast cell degranulation and cytokine release.

Mast_Cell_Signaling_Pathway Proposed Mechanism of this compound in Mast Cells cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Antigen Antigen IgE IgE Antigen->IgE FceRI FceRI IgE->FceRI Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates PLCg1 PLCg1 Syk->PLCg1 activates LAT LAT Syk->LAT activates AKT AKT LAT->AKT activates ERK1_2 ERK1/2 LAT->ERK1_2 activates Degranulation Degranulation AKT->Degranulation Cytokine_Release Cytokine Release (IL-4, TNF-α) ERK1_2->Cytokine_Release 4MD This compound 4MD->Lyn 4MD->Syk 4MD->PLCg1 4MD->LAT 4MD->AKT 4MD->ERK1_2

Caption: Proposed inhibitory mechanism of this compound on mast cell signaling.

Experimental Protocols

Detailed experimental protocols for the biochemical analysis of this compound are not extensively available in the public domain. However, based on standard methodologies for assessing antiallergic compounds, the following experimental workflows can be proposed.

Cell Culture and Stimulation
  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a commonly used model for in vitro studies of mast cell degranulation.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Stimulation: After washing to remove unbound IgE, cells are stimulated with DNP-human serum albumin (HSA) to induce degranulation. This compound would be added at various concentrations prior to stimulation.

Degranulation Assay (β-Hexosaminidase Release)

The release of the granular enzyme β-hexosaminidase is a common marker for mast cell degranulation.

Degranulation_Assay_Workflow Start Start Sensitize Sensitize RBL-2H3 cells with DNP-IgE Start->Sensitize Treat Treat with this compound Sensitize->Treat Stimulate Stimulate with DNP-HSA Treat->Stimulate Collect Collect supernatant Stimulate->Collect Assay Measure β-hexosaminidase activity Collect->Assay Analyze Calculate % inhibition Assay->Analyze End End Analyze->End

Caption: Workflow for assessing mast cell degranulation.

Cytokine Quantification (ELISA)

The levels of released cytokines such as IL-4 and TNF-α in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

ELISA_Workflow Start Start Collect_Supernatant Collect supernatant from treated and stimulated cells Start->Collect_Supernatant ELISA_Plate Add supernatant to antibody-coated ELISA plate Collect_Supernatant->ELISA_Plate Incubate_Detect Incubate with detection antibody ELISA_Plate->Incubate_Detect Add_Substrate Add substrate and stop solution Incubate_Detect->Add_Substrate Measure_Absorbance Measure absorbance at 450 nm Add_Substrate->Measure_Absorbance Calculate_Concentration Calculate cytokine concentration Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

References

Unraveling the Molecular Mechanisms of 4''-methyloxy-Daidzin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-methyloxy-Daidzin, an isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans, has garnered interest for its potential immunomodulatory and antiallergic properties. While direct, in-depth research on the specific molecular mechanisms of this compound is emerging, a comprehensive understanding can be extrapolated from the extensive studies of its parent compounds, daidzin and its aglycone form, daidzein. This technical guide synthesizes the available information on this compound and provides a detailed overview of the well-established mechanisms of daidzin and daidzein, focusing on three core pathways: inhibition of aldehyde dehydrogenase 2 (ALDH-2), modulation of inflammatory signaling cascades (MAPK/NF-κB), and interaction with estrogen receptors. This document serves as a foundational resource, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate further research and drug development.

Introduction to this compound

This compound is structurally a glycoside of the isoflavone daidzein, with a methoxy group at the 4'' position of the glucose moiety. Isoflavones, as a class, are known for their diverse biological activities.[1] Preliminary studies suggest that isoflavone methyl-glycosides, including this compound, possess immunomodulating and antiallergic activities.[1] A study on related isoflavone methyl-glycosides from Cordyceps militaris demonstrated potent antiallergic effects by inhibiting degranulation and the release of pro-inflammatory cytokines in mast cells. This effect was linked to the suppression of key signaling molecules including Lyn, Syk, PLCγ1, LAT, AKT, and ERK1/2.[1]

Due to the limited direct research on this compound's specific mechanism of action, this guide will focus on the well-documented activities of daidzin and daidzein as a predictive framework for its biological function.

Core Mechanism of Action 1: Aldehyde Dehydrogenase 2 (ALDH-2) Inhibition

A primary and well-established mechanism of action for daidzin is the potent and selective inhibition of mitochondrial aldehyde dehydrogenase 2 (ALDH-2). ALDH-2 is a critical enzyme in alcohol metabolism, responsible for the detoxification of acetaldehyde. Inhibition of ALDH-2 leads to acetaldehyde accumulation, causing adverse physiological reactions.

Quantitative Data: ALDH-2 Inhibition Kinetics

The inhibitory potency of daidzin against ALDH-2 has been quantified in several studies. The data below summarizes key kinetic parameters.

CompoundEnzyme SourceSubstrateInhibition TypeK_i_ ValueReference
DaidzinHuman ALDH-I (mitochondrial)FormaldehydeCompetitive40 nM[2]
DaidzinHuman ALDH-I (mitochondrial)FormaldehydeUncompetitive (vs. NAD+)-[2]
DaidzinHamster ALDH-2AcetaldehydeMixed0.082 µM[3]
DaidzinRat ALDH-2AcetaldehydeMixed0.052 µM[3]
Signaling Pathway Diagram: ALDH-2 Inhibition

The following diagram illustrates the role of ALDH-2 in ethanol metabolism and the inhibitory action of daidzin.

ALDH2_Inhibition Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH NAD+ -> NADH Acetaldehyde Acetaldehyde (Toxic) ALDH2 Mitochondrial ALDH-2 Acetaldehyde->ALDH2 NAD+ -> NADH Acetate Acetate ADH->Acetaldehyde ALDH2->Acetate Daidzin Daidzin Daidzin->ALDH2 Inhibition

Figure 1: Inhibition of ALDH-2 by Daidzin in the Ethanol Metabolism Pathway.
Experimental Protocol: ALDH-2 Inhibition Assay

This protocol is based on methodologies described in the literature for determining ALDH-2 inhibition by daidzin.

  • Enzyme and Substrate Preparation : Purified human mitochondrial ALDH-2 is used. A stock solution of the substrate (e.g., acetaldehyde or formaldehyde) is prepared in the assay buffer.

  • Assay Buffer : A typical buffer is 0.1 M sodium pyrophosphate (pH 9.5) or 0.1 M sodium phosphate (pH 7.5).[3]

  • Reaction Mixture : The reaction is performed in a total volume of 1 ml containing the assay buffer, 3 mM NAD+, and various concentrations of the substrate.[3]

  • Inhibitor Addition : Daidzin is added at various concentrations to the reaction mixture.

  • Enzyme Reaction : The reaction is initiated by adding 5-10 nM of ALDH-2.

  • Data Acquisition : The rate of NADH formation is monitored spectrophotometrically at 340 nm at 25°C.

  • Data Analysis : Initial velocities are determined, and inhibition constants (Ki) are calculated from Dixon plots or by fitting the data to appropriate enzyme inhibition models.

Core Mechanism of Action 2: Anti-Inflammatory Effects via MAPK and NF-κB Signaling

Daidzin and daidzein have demonstrated significant anti-inflammatory properties by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in macrophages.

Quantitative Data: Anti-Inflammatory Activity
CompoundAssayIC50 ValueCell LineReference
8-HydroxydaidzeinCOX-2 Inhibition8.9 ± 1.2 µMIn vitro[4]
Signaling Pathway Diagram: MAPK and NF-κB Inhibition

This diagram illustrates how daidzin and daidzein interfere with the LPS-induced inflammatory cascade in macrophages.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK) TLR4->MAPK_cascade activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK_cascade->AP1 activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocation IkB_NFkB->NFkB_p65_p50 IκB degradation Daidzin Daidzin / Daidzein Daidzin->MAPK_cascade inhibits phosphorylation Daidzin->IKK inhibits phosphorylation Daidzin->NFkB_p65_p50_nuc inhibits translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_p65_p50_nuc->Inflammatory_Genes transcription AP1->Inflammatory_Genes transcription

Figure 2: Inhibition of MAPK and NF-κB Signaling by Daidzin/Daidzein.
Experimental Protocol: Anti-Inflammatory Assay in Macrophages

This protocol outlines the key steps for assessing the anti-inflammatory effects of compounds like this compound in RAW264.7 macrophages.[5][6]

  • Cell Culture : RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Viability Assay (MTT) : To determine non-toxic concentrations, cells are seeded in 96-well plates (e.g., 7 x 10^4 cells/well) and treated with various concentrations of the test compound for 24 hours. Cell viability is assessed using the MTT assay.

  • LPS Stimulation : Cells are pre-treated with non-toxic concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).

  • Nitric Oxide (NO) Measurement : The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

  • Cytokine Measurement (ELISA) : Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercial ELISA kits.

  • Western Blot Analysis : To analyze the effect on signaling pathways, cells are lysed after a short LPS stimulation period (e.g., 30-60 minutes). Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38, ERK, IκBα, p65).

Core Mechanism of Action 3: Estrogen Receptor Modulation

Daidzein is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERα and ERβ) and exert estrogenic or antiestrogenic effects.

Quantitative Data: Estrogen Receptor Binding and Activity

Daidzein exhibits a preferential binding to ERβ over ERα. The following table summarizes binding affinities and functional potencies.

CompoundReceptorAssay TypeValueReference
DaidzeinERαBinding Free Energy-9.30 kcal/mol[3]
DaidzeinERβBinding Free Energy-8.30 kcal/mol[3]
DaidzeinERαERE Binding Activation (EC50)>300 µM[6]
DaidzeinERβERE Binding Activation (EC50)0.35 µM[6]
Signaling Pathway Diagram: Estrogen Receptor Modulation

This diagram shows the dual action of daidzein on estrogen receptor signaling pathways.

Estrogen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Daidzein Daidzein ERa ERα Daidzein->ERa Binds ERb ERβ Daidzein->ERb Binds (Higher Affinity) ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization & Translocation ERb_dimer ERβ Dimer ERb->ERb_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ERa_dimer->ERE ERb_dimer->ERE Proliferation_Genes Cell Proliferation Genes ERE->Proliferation_Genes ERα mediated transcription Apoptosis_Genes Apoptotic Genes ERE->Apoptosis_Genes ERβ mediated transcription

Figure 3: Modulation of Estrogen Receptor (ER) Signaling by Daidzein.
Experimental Protocol: Estrogen Receptor Binding and Activity Assay

This protocol describes methods to evaluate the estrogenic activity of compounds using the MCF-7 breast cancer cell line, which expresses estrogen receptors.[4][7]

  • Cell Culture : MCF-7 cells are maintained in phenol red-free DMEM supplemented with charcoal-stripped fetal bovine serum to reduce background estrogenic activity.

  • Competitive Binding Assay :

    • Recombinant human ERα or ERβ is incubated with a fluorescently or radiolabeled estradiol tracer.

    • Increasing concentrations of the test compound (daidzein) are added to compete with the tracer for binding to the receptor.

    • The displacement of the tracer is measured (e.g., by fluorescence polarization or scintillation counting).

    • IC50 values are calculated to determine the binding affinity relative to estradiol.

  • ERE-Luciferase Reporter Gene Assay :

    • MCF-7 cells are transiently transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.

    • Transfected cells are treated with various concentrations of the test compound.

    • After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

    • An increase in luciferase activity indicates agonistic activity at the estrogen receptor.

  • Cell Proliferation Assay (e.g., MTT or SRB assay) :

    • MCF-7 cells are seeded in 96-well plates and treated with the test compound.

    • Cell proliferation is measured over several days to assess the estrogenic (proliferative) or antiestrogenic (anti-proliferative) effects.

Conclusion and Future Directions

The mechanism of action of this compound is likely multifaceted, mirroring the activities of its parent compounds, daidzin and daidzein. The available evidence strongly suggests that its biological effects may be mediated through the inhibition of ALDH-2, modulation of the MAPK and NF-κB inflammatory pathways, and interaction with estrogen receptors. The methylation at the 4''-position of the glucose moiety may influence its bioavailability, solubility, and potency compared to daidzin, warranting direct investigation.

Future research should focus on:

  • Directly quantifying the inhibitory potency of this compound against ALDH-2.

  • Elucidating the specific effects of this compound on the MAPK and NF-κB signaling pathways in various cell types.

  • Determining the binding affinity and functional activity of this compound at estrogen receptors α and β.

  • Conducting in vivo studies to validate the therapeutic potential of this compound in models of allergic reactions, inflammation, and other relevant disease states.

This guide provides a comprehensive framework to accelerate these research endeavors, offering detailed protocols and established quantitative data as a benchmark for the evaluation of this promising isoflavone methyl-glycoside.

References

The In Vivo Metabolic Fate of 4''-methyloxy-Daidzin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized in vivo metabolic pathway of 4''-methyloxy-daidzin, an isoflavone methyl-glycoside. In the absence of direct experimental data for this compound, this document synthesizes current knowledge on the metabolism of its parent compounds, daidzin and daidzein, to construct a putative metabolic cascade. The proposed pathway involves initial deglycosylation and demethylation in the gastrointestinal tract, followed by absorption of the aglycone, daidzein. Subsequent systemic metabolism is characterized by Phase I and Phase II biotransformations, including hydroxylation, reduction, glucuronidation, and sulfation, with significant involvement of gut microflora and hepatic enzymes. This guide provides a foundational framework for future research into the pharmacokinetics and metabolic profile of this compound, offering detailed hypothetical experimental protocols and data presentation structures to guide such studies.

Introduction

This compound, structurally identified as Daidzein 7-O-β-D-glucoside 4''-O-methylate, is an isoflavone methyl-glycoside.[1][2] It has been isolated from natural sources such as Cordyceps militaris grown on germinated soybeans.[1][2] While the parent isoflavones, daidzin and daidzein, have been extensively studied for their metabolic fate and potential health benefits, the in vivo metabolic pathway of this compound remains uninvestigated. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for evaluating its bioavailability, pharmacological activity, and potential toxicity.

This whitepaper aims to:

  • Propose a scientifically grounded, hypothesized metabolic pathway for this compound based on the known metabolism of structurally related isoflavones.

  • Provide a template for the presentation of potential quantitative pharmacokinetic data.

  • Detail established experimental protocols for the in vivo study of isoflavone metabolism.

  • Visualize the proposed metabolic pathways and experimental workflows using standardized diagrams.

Disclaimer: The metabolic pathway, quantitative data, and specific experimental outcomes described herein are predictive and based on existing literature for related compounds. Direct experimental validation for this compound is required.

Hypothesized Metabolic Pathway of this compound

The in vivo metabolism of this compound is likely a multi-step process initiated in the gastrointestinal tract and continuing systemically, primarily in the liver. The proposed pathway is depicted in the following diagram.

Hypothesized Metabolic Pathway of this compound MOD This compound Daidzin Daidzin MOD->Daidzin Demethylation (Gut Microbiota) Daidzein Daidzein Daidzin->Daidzein Deglycosylation (Intestinal β-glucosidases) PhaseI Phase I Metabolites (e.g., Hydroxylated Daidzein) Daidzein->PhaseI CYP450 Enzymes (Liver) GutMetabolites Gut Microbiota Metabolites (e.g., Equol, O-DMA) Daidzein->GutMetabolites Reduction/Fission (Gut Microbiota) PhaseII Phase II Metabolites (Glucuronides, Sulfates) Daidzein->PhaseII UGTs, SULTs (Liver, Intestine) PhaseI->PhaseII UGTs, SULTs (Liver, Intestine) GutMetabolites->PhaseII UGTs, SULTs (Liver) Excretion Excretion (Urine, Feces) PhaseII->Excretion

Caption: Hypothesized metabolic pathway of this compound.

Initial Biotransformation in the Gastrointestinal Tract

Upon oral ingestion, this compound is expected to first undergo biotransformation in the gut.

  • Demethylation: The 4''-O-methyl group on the glucose moiety may be cleaved by gut microbiota to yield daidzin.

  • Deglycosylation: Subsequently, intestinal β-glucosidases are anticipated to hydrolyze the glycosidic bond of the resulting daidzin, releasing the aglycone, daidzein.[3][4][5][6][7] This deglycosylation step is crucial for the absorption of isoflavones.[8]

Absorption and Systemic Metabolism

Daidzein, the resulting aglycone, is then absorbed into the systemic circulation. In the liver and other tissues, it undergoes extensive Phase I and Phase II metabolism.

  • Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to catalyze the hydroxylation of daidzein, producing various hydroxylated metabolites.[9]

  • Phase II Metabolism: Daidzein and its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. This includes:

    • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).[3]

    • Sulfation: Catalyzed by sulfotransferases (SULTs). The profile of glucuronide and sulfate conjugates can vary significantly between species and sexes.[10][11]

Gut Microbiota-Mediated Metabolism

A significant portion of daidzein that is not absorbed in the small intestine passes to the colon, where it is subject to further metabolism by the gut microflora. Key metabolites produced include:

  • O-desmethylangolensin (O-DMA) [12]

  • Equol [9]

These metabolites are known to have biological activities that may differ from the parent compound.

Enterohepatic Circulation

The conjugated metabolites of daidzein can be excreted into the bile, re-enter the intestine, and be deconjugated by microbial enzymes. The released aglycones can then be reabsorbed. This enterohepatic circulation may prolong the half-life of daidzein-derived metabolites in the body.[1][2][13]

Quantitative Data Presentation (Illustrative)

While no quantitative data exists for this compound, the following tables provide a standardized format for presenting pharmacokinetic parameters that would be determined in future in vivo studies.

Table 1: Illustrative Pharmacokinetic Parameters of this compound Metabolites in Plasma Following Oral Administration.

Parameter Daidzein Daidzein-7-O-glucuronide Daidzein-4'-O-sulfate Equol
Cmax (ng/mL) Value Value Value Value
Tmax (h) Value Value Value Value
AUC₀₋ₜ (ng·h/mL) Value Value Value Value
t₁/₂ (h) Value Value Value Value
CL/F (L/h/kg) Value Value Value Value
Vd/F (L/kg) Value Value Value Value

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋ₜ: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Illustrative Excretion Profile of this compound Metabolites (% of Administered Dose).

Excretion Route Daidzein Daidzein Conjugates Equol Conjugates Total Recovery
Urine (0-24h) Value Value Value Value
Feces (0-48h) Value Value Value Value

| Total | Value | Value | Value | Value |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the in vivo metabolic pathway of this compound. These protocols are based on established methods for studying isoflavone metabolism.

Animal Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites after oral administration to a relevant animal model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old), housed in metabolic cages.

  • Dosing: A single oral gavage of this compound (e.g., 50 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Sample Collection:

    • Blood: Serial blood samples (approx. 0.2 mL) collected from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes. Plasma is separated by centrifugation.

    • Urine and Feces: Collected at intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Sample Preparation:

    • Plasma: Proteins are precipitated with acetonitrile. The supernatant is evaporated and reconstituted for analysis. For analysis of conjugated metabolites, samples are incubated with β-glucuronidase and sulfatase.

    • Urine: Diluted with water, centrifuged, and the supernatant used for analysis.

    • Feces: Homogenized with methanol, sonicated, and centrifuged. The supernatant is used for analysis.

  • Analytical Method: Quantification of this compound and its metabolites using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.).

Pharmacokinetic Study Workflow Start Start: Animal Acclimatization Dosing Oral Administration of This compound Start->Dosing Collection Serial Sample Collection (Blood, Urine, Feces) Dosing->Collection Preparation Sample Preparation (Extraction, Enzyme Hydrolysis) Collection->Preparation Analysis HPLC-MS/MS Analysis Preparation->Analysis PK Pharmacokinetic Modeling Analysis->PK End End: Data Interpretation PK->End

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism using Liver Microsomes

Objective: To identify the hepatic Phase I and Phase II metabolites of daidzein and to identify the specific CYP and UGT enzymes involved.

Methodology:

  • Incubation System: Human or rat liver microsomes.

  • Substrate: Daidzein (as the primary aglycone).

  • Cofactors:

    • For Phase I: NADPH-generating system.

    • For Phase II: UDPGA (for glucuronidation), PAPS (for sulfation).

  • Incubation: Incubate daidzein with liver microsomes and the appropriate cofactors at 37°C.

  • Reaction Termination: Stop the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the supernatant by HPLC-MS/MS to identify metabolites.

  • Reaction Phenotyping (Optional): Use specific chemical inhibitors or recombinant human CYP/UGT enzymes to identify the isoforms responsible for metabolite formation.

Conclusion

While direct experimental evidence is currently lacking, the in vivo metabolic pathway of this compound can be reasonably hypothesized based on the well-documented metabolism of daidzin and daidzein. The proposed pathway involves initial deglycosylation and demethylation, followed by extensive Phase I and Phase II metabolism, with significant contributions from the gut microbiota. The provided illustrative data tables and detailed experimental protocols offer a robust framework for future research to elucidate the precise pharmacokinetic profile and metabolic fate of this compound. Such studies are essential for advancing our understanding of its potential bioactivity and for any future consideration in drug development or as a nutraceutical.

References

A Technical Guide to the Synthesis of 4''-methyloxy-Daidzin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological synthesis of 4''-methyloxy-Daidzin, also known as Daidzein 7-O-β-D-glucoside 4''-O-methylate. This isoflavone methyl-glycoside, isolated from sources like Cordyceps militaris grown on germinated soybeans, has garnered interest for its potential immunomodulating and antiallergic activities[1][2][3]. This document details experimental protocols, quantitative data, and visual workflows to support research and development efforts.

Quantitative Data Summary

The synthesis of this compound can be achieved through biotransformation, for which yield data is available. The following table summarizes the reported quantitative data for the biotransformation of daidzein.

Transformation MethodSubstrateProductYield (%)Reference
BiotransformationDaidzein4''-O-methyldaidzin33.3[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound. Two primary approaches are presented: a biological transformation using microorganisms and a proposed chemical synthesis route.

Protocol 1: Biotransformation of Daidzein using Beauveria bassiana

This protocol is based on the reported biotransformation of daidzein by the filamentous fungus Beauveria bassiana[4].

1. Materials and Reagents:

  • Daidzein

  • Beauveria bassiana culture

  • Sabouraud dextrose broth (3% glucose, 1% peptone)

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • TLC plates

2. Instrumentation:

  • Shaking incubator

  • Autoclave

  • Rotary evaporator

  • Chromatography columns

  • NMR spectrometer

  • Mass spectrometer

3. Methodology:

  • Culture Preparation: Beauveria bassiana is cultured in Sabouraud dextrose broth at 28°C on a rotary shaker at 140 rpm for 120 hours.

  • Substrate Addition: A solution of daidzein in a suitable solvent (e.g., DMSO or ethanol) is added to the microbial culture to a final concentration of 0.2 g/L.

  • Biotransformation: The culture with the added substrate is incubated for an additional 7-10 days under the same conditions.

  • Extraction: After the incubation period, the culture medium is extracted with an equal volume of ethyl acetate three times. The organic extracts are combined and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated under reduced pressure to yield a crude extract. The extract is then subjected to column chromatography on silica gel using a suitable solvent system (e.g., a gradient of chloroform-methanol) to isolate the final product.

  • Characterization: The structure of the purified this compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Proposed Chemical Synthesis of this compound

This proposed protocol involves two main stages: the glycosylation of daidzein to form daidzin (daidzein-7-O-glucoside) and the subsequent selective methylation of the 4''-hydroxyl group of the glucose moiety.

Part A: Synthesis of Daidzin (Daidzein-7-O-glucoside)

This procedure is based on general methods for isoflavone glycosylation[4].

1. Materials and Reagents:

  • Daidzein

  • Acetobromo-α-D-glucose

  • Potassium hydroxide

  • Acetone

  • Sodium methoxide

  • Methanol

  • Dry dichloromethane

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

2. Methodology:

  • Protection of Glucose: The hydroxyl groups of glucose are first protected, typically by acetylation, to form acetobromo-α-D-glucose.

  • Glycosylation: Daidzein is dissolved in a mixture of acetone and aqueous potassium hydroxide. Acetobromo-α-D-glucose is then added portion-wise to the solution at room temperature with stirring. The reaction progress is monitored by TLC.

  • Work-up and Deprotection: After the reaction is complete, the solvent is evaporated. The residue is dissolved in methanol, and a catalytic amount of sodium methoxide is added to remove the acetyl protecting groups from the glucose moiety. The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).

  • Purification: The reaction mixture is neutralized, and the solvent is removed. The crude product is purified by column chromatography on silica gel to yield daidzin.

Part B: Selective 4''-O-methylation of Daidzin

This is a proposed method based on the selective methylation of sugar hydroxyl groups.

1. Materials and Reagents:

  • Daidzin (from Part A)

  • Stannylene acetal (e.g., dibutyltin oxide)

  • Methyl iodide

  • Dry methanol or DMF

  • Inert gas (e.g., Argon or Nitrogen)

2. Methodology:

  • Stannylene Acetal Formation: Daidzin and a stoichiometric amount of dibutyltin oxide are refluxed in dry methanol under an inert atmosphere. This selectively activates the secondary hydroxyl groups of the glucose moiety.

  • Methylation: After the formation of the stannylene acetal, the reaction mixture is cooled, and methyl iodide is added. The reaction is stirred at room temperature or slightly elevated temperature until the methylation is complete (monitored by TLC).

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.

  • Characterization: The final product is characterized by NMR and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the synthesis workflow and a potential signaling pathway influenced by daidzin, the precursor to this compound.

Synthesis_Workflow cluster_bio Biotransformation cluster_chem Chemical Synthesis (Proposed) Daidzein_bio Daidzein Beauveria Beauveria bassiana Daidzein_bio->Beauveria Incubation Product_bio This compound Beauveria->Product_bio Yield: 33.3% Daidzein_chem Daidzein Step1 Glycosylation with protected glucose Daidzein_chem->Step1 Daidzin Daidzin Step1->Daidzin Step2 Selective 4''-O-methylation Daidzin->Step2 Product_chem This compound Step2->Product_chem

Caption: Synthesis workflow for this compound.

Signaling_Pathway cluster_nfkb NF-κB Pathway Daidzin Daidzin (precursor) ERK ERK Daidzin->ERK inhibits phosphorylation p38 p38 Daidzin->p38 inhibits phosphorylation IKK IKK Daidzin->IKK inhibits Inflammation Inflammatory Response (e.g., NO, IL-6, TNF-α) ERK->Inflammation p38->Inflammation JNK JNK JNK->Inflammation NFkB NF-κB p65 NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc translocates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases NFkB_nuc->Inflammation induces transcription of pro-inflammatory genes

Caption: Potential anti-inflammatory signaling pathways of Daidzin.

References

An In-depth Technical Guide to 4''-methyloxy-Daidzin (CAS: 1195968-02-5): An Emerging Immunomodulatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-methyloxy-Daidzin, an isoflavone methyl-glycoside, has been identified as a bioactive compound with potential immunomodulatory and antiallergic properties. This technical guide provides a comprehensive overview of its chemical characteristics, biological activities, and underlying mechanisms of action based on available scientific literature. Detailed experimental protocols for assessing its effects on mast cell degranulation and cytokine release are provided, along with a summary of its known effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound (chemical name: Daidzein 7-O-β-D-glucoside 4''-O-methylate) is a novel isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans.[1][2][3][4][5] Isoflavones, a class of phytoestrogens, are known for their diverse biological activities, including immunomodulatory and antiallergic effects.[1][6] This guide focuses on the technical aspects of this compound, providing a detailed examination of its properties and the scientific basis for its potential therapeutic applications in allergic and inflammatory conditions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueReference
CAS Number 1195968-02-5[1]
Molecular Formula C₂₂H₂₂O₉[2]
Molecular Weight 430.4 g/mol [2]
IUPAC Name 7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one[2]
Synonyms Daidzein 7-O-β-D-glucoside 4''-O-methylate, CDGM[1][2]
Purity >98% (via HPLC)[2]
Solubility Soluble in DMSO[5]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[4][5]

Biological Activity and Mechanism of Action

Research indicates that this compound exhibits antiallergic activity by inhibiting the degranulation of mast cells and the release of pro-inflammatory cytokines.[1] The primary mechanism of action involves the modulation of key signaling pathways downstream of the high-affinity IgE receptor (FcεRI).

Inhibition of Mast Cell Degranulation and Cytokine Release

In vitro studies using the rat basophilic leukemia (RBL-2H3) cell line, a widely used model for mast cells, have demonstrated the anti-allergic potential of this compound. While specific quantitative data for this compound is not detailed in publicly available abstracts, the foundational study by Park et al. (2012) indicates its activity in inhibiting the release of β-hexosaminidase (a marker of degranulation) and the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) upon antigen stimulation. For precise quantitative values, consultation of the full-text article is recommended.

Modulation of Intracellular Signaling Pathways

The anti-allergic effects of isoflavone methyl-glycosides, including this compound, are attributed to their ability to suppress the activation of critical signaling molecules. The proposed mechanism involves the downregulation of the phosphorylation of several key proteins in the FcεRI signaling cascade.

Antiallergic Signaling Pathway of this compound cluster_cell Mast Cell cluster_inhibition Inhibited by this compound cluster_downstream Downstream Effects Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn Syk Syk Lyn->Syk PLCg1 PLCγ1 Syk->PLCg1 LAT LAT Syk->LAT AKT AKT PLCg1->AKT LAT->PLCg1 ERK ERK1/2 LAT->ERK Degranulation Degranulation (β-hexosaminidase release) AKT->Degranulation Cytokine_Release Cytokine Release (TNF-α, IL-4) ERK->Cytokine_Release

Proposed signaling pathway for the anti-allergic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's bioactivity.

Cell Culture

The RBL-2H3 cell line is maintained in Minimum Essential Medium (MEM) supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

β-Hexosaminidase Release Assay (Degranulation)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the cell culture supernatant.

Beta-Hexosaminidase Release Assay Workflow start Seed RBL-2H3 cells in 24-well plate sensitization Sensitize with anti-DNP IgE (overnight) start->sensitization wash1 Wash with Tyrode's buffer sensitization->wash1 treatment Pre-treat with This compound wash1->treatment stimulation Stimulate with DNP-BSA (1 hour) treatment->stimulation collect Collect supernatant and lyse cells stimulation->collect reaction Incubate supernatant/ lysate with p-NAG collect->reaction stop Add stop solution reaction->stop measure Measure absorbance at 405 nm stop->measure

Workflow for the β-hexosaminidase release assay.

Protocol:

  • Seed RBL-2H3 cells in a 24-well plate and incubate overnight.

  • Sensitize cells with anti-dinitrophenyl (DNP) IgE for 12-16 hours.

  • Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with DNP-human serum albumin (HSA) for 1 hour to induce degranulation.

  • Collect the supernatant. Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.

  • Incubate the supernatant and cell lysate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C.

  • Stop the reaction by adding a sodium carbonate/bicarbonate buffer (pH 10.0).

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of β-hexosaminidase release is calculated as (Supernatant OD / (Supernatant OD + Lysate OD)) x 100.

Cytokine Release Assay (TNF-α and IL-4)

The levels of secreted TNF-α and IL-4 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

  • Follow steps 1-5 of the β-hexosaminidase release assay protocol.

  • After stimulation, collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-4 according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate solution (e.g., TMB).

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of each cytokine based on the standard curve.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the phosphorylation status of key signaling proteins.

Protocol:

  • Culture and stimulate RBL-2H3 cells as described previously.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Lyn, Syk, PLCγ1, LAT, AKT, and ERK1/2.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-allergic and immunomodulatory activities. Its ability to inhibit mast cell degranulation and cytokine release through the modulation of the FcεRI signaling pathway highlights its potential for the development of novel therapeutics for allergic diseases. Further research is warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety. The detailed protocols and mechanistic insights provided in this guide aim to facilitate future investigations into this and related bioactive molecules.

References

A Technical Guide to the Bioavailability and Pharmacokinetics of 4''-Methyloxy-Daidzin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 4''-Methyloxy-Daidzin

This compound, also known as daidzein 7-O-β-D-glucoside 4''-O-methylate, is an isoflavone methyl-glycoside. It has been isolated from Cordyceps militaris grown on germinated soybeans[1][2]. Isoflavones, as a class of compounds, are known for their potential immunomodulating and antiallergic activities[1][2][3]. The core structure of this compound is based on daidzin, which is the 7-O-glucoside of daidzein. Understanding the pharmacokinetic profile of daidzin and daidzein is crucial for predicting the behavior of this compound in vivo.

Pharmacokinetics of Daidzin and Daidzein

The bioavailability and pharmacokinetics of isoflavones can be influenced by their chemical form (aglycone vs. glycoside). Glycosides, like daidzin, generally require hydrolysis by intestinal enzymes to their aglycone form (daidzein) before they can be absorbed[4].

The following tables summarize key pharmacokinetic parameters for daidzein and its glycoside, daidzin, from studies in healthy human subjects. These values provide a baseline for understanding the potential behavior of this compound.

Table 1: Pharmacokinetic Parameters of Daidzein and Daidzin in Humans

ParameterDaidzein (Aglycone)Daidzin (Glycoside)Reference
Tmax (hours) 5.2 - 7.49.0 - 9.3[4][5]
t1/2 (hours) 7.75Not directly specified[5]
AUC (µg·h/mL) 2.94Greater than aglycone[4]
Systemic Bioavailability Lower than glycosideHigher than aglycone[4][6]
Volume of Distribution (Vd/F) 336.25 LNot specified[5]
Clearance Rate (CL/F) 30.09 L/hNot specified[5]

Note: There can be significant inter-individual variability in pharmacokinetic parameters.

Metabolism of Daidzein

Once absorbed, daidzein undergoes extensive metabolism. The primary metabolic pathways include glucuronidation, sulfation, and hydroxylation. Gut microbiota also play a critical role in the metabolism of daidzein, leading to the formation of metabolites such as equol and O-desmethylangolensin[3].

The metabolism of daidzein is complex, involving both phase I and phase II enzymes. Hydroxylated metabolites of daidzein have been identified in human urine and plasma, indicating that oxidative metabolism is a significant pathway[7][8].

Daidzein_Metabolism Daidzin Daidzin (in diet) Daidzein Daidzein (aglycone) Daidzin->Daidzein Hydrolysis (Intestinal Enzymes) PhaseI Phase I Metabolites (e.g., Hydroxylated Daidzein) Daidzein->PhaseI Oxidation (CYP Enzymes) PhaseII Phase II Metabolites (Glucuronides, Sulfates) Daidzein->PhaseII Conjugation (UGTs, SULTs) GutMetabolites Gut Microbiota Metabolites (e.g., Equol) Daidzein->GutMetabolites Bacterial Metabolism PhaseI->PhaseII Conjugation Excretion Excretion (Urine, Feces) PhaseII->Excretion GutMetabolites->Excretion

Caption: Metabolic pathway of Daidzin and Daidzein.

Potential Impact of 4''-Methyloxy Group on Pharmacokinetics

The presence of a methoxyl group can significantly alter the pharmacokinetic properties of a molecule. Studies on methoxylated isoflavones have shown that the position of the methoxyl group influences their biotransformation[4].

  • Absorption: The 4''-methyloxy group on the glucose moiety of daidzin may influence the rate of hydrolysis by intestinal glucosidases. This could potentially alter the Tmax compared to daidzin.

  • Metabolism: The methoxyl group may be subject to O-demethylation by cytochrome P450 enzymes. The stability of this group will be a key determinant of the metabolic profile of this compound. If the methoxy group is stable, it may lead to different metabolites compared to daidzein.

  • Distribution and Excretion: Changes in polarity due to the methoxyl group could affect the volume of distribution and the rate of excretion.

Experimental Protocols

Detailed methodologies are essential for reproducible pharmacokinetic studies. Below are generalized protocols based on common practices for studying isoflavones.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before the experiment.

  • Drug Administration: The test compound (e.g., this compound) is administered orally (gavage) or intravenously (tail vein injection).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via the jugular vein.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of the parent compound and its metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as AUC, Cmax, Tmax, t1/2, Vd, and CL.

PK_Workflow cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Study Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Drug Administration (Oral or IV) Fasting->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

Caption: General workflow for an in vivo pharmacokinetic study.

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Transport Study: The test compound is added to the apical (AP) side, and samples are taken from the basolateral (BL) side at various time points to determine the apparent permeability coefficient (Papp) in the absorptive direction. The reverse transport (BL to AP) is also assessed to identify potential efflux.

  • Analysis: Concentrations of the compound in the donor and receiver compartments are quantified by LC-MS/MS.

Conclusion and Future Directions

While the pharmacokinetic profile of this compound has not been directly elucidated, the extensive data available for its parent compounds, daidzin and daidzein, provide a solid foundation for initial assessment. The addition of the 4''-methyloxy group is expected to influence its absorption, metabolism, and overall bioavailability.

Future research should focus on dedicated in vitro and in vivo studies to characterize the ADME properties of this compound. Such studies would involve Caco-2 permeability assays, metabolic stability assessments using liver microsomes, and full pharmacokinetic profiling in animal models. This will be essential for any further development of this compound for therapeutic applications. Novel formulations could also be explored to enhance its solubility and bioavailability[9].

References

In Silico Modeling of 4''-methyloxy-Daidzin Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of 4''-methyloxy-daidzin, an isoflavone methyl-glycoside with potential therapeutic applications. Drawing upon the known interactions of its parent compound, daidzin, and other isoflavones, this document outlines the process for identifying potential protein targets and elucidating the molecular interactions that govern binding affinity. Detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations are presented to guide researchers in conducting their own computational analyses. Furthermore, this guide summarizes the known quantitative binding data for daidzin and related compounds with key receptors, including Aldehyde Dehydrogenase 2 (ALDH2), Estrogen Receptor Alpha (ERα), and the Androgen Receptor (AR). Visualizations of the relevant signaling pathways and a generalized experimental workflow are provided to enhance understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the study of isoflavone bioactivity and the application of computational methods in drug discovery.

Introduction

This compound is an isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans. As a derivative of daidzin, it belongs to a class of phytoestrogens known for their diverse biological activities. While experimental data on the specific receptor targets of this compound are limited, the extensive research on daidzin and other isoflavones provides a strong foundation for in silico investigation. Computational modeling offers a powerful and cost-effective approach to predict potential protein interactions, understand binding mechanisms, and guide further experimental validation.

This guide will focus on the in silico modeling of this compound binding to three probable receptor targets based on the known pharmacology of daidzin:

  • Aldehyde Dehydrogenase 2 (ALDH2): A key enzyme in alcohol metabolism, for which daidzin is a known inhibitor.

  • Estrogen Receptor Alpha (ERα): A nuclear receptor involved in the regulation of various physiological processes, which is a known target for many phytoestrogens.

  • Androgen Receptor (AR): A nuclear receptor that plays a crucial role in male physiology and is implicated in prostate cancer. Isoflavones have been shown to modulate its activity.

Potential Receptor Targets and Quantitative Binding Data

The selection of appropriate receptor targets is a critical first step in any in silico binding study. Based on the literature for daidzin and other isoflavones, ALDH2, ERα, and AR are strong candidates for interaction with this compound. The following tables summarize the available quantitative binding data for daidzin and related compounds with these receptors. This data serves as a valuable benchmark for interpreting the results of in silico studies on this compound.

Table 1: Binding Affinities of Daidzin and Related Isoflavones with Aldehyde Dehydrogenase 2 (ALDH2)

CompoundIC50 (µM)Binding Affinity (kcal/mol)Reference
Daidzin0.08-9.1 ± 0.5[1]
Daidzin3.5 ± 0.1Not Reported[2]
CVT-102160.029-10.4 ± 0.7[1]
CHEMBL1140830.04-8.0 ± 0.1[1]

Table 2: Binding Affinities of Daidzein with Estrogen Receptor Alpha (ERα)

CompoundBinding Affinity (kcal/mol)MethodReference
Daidzein-9.30Molecular Docking[3]
DaidzeinNot Reported (IC50 = 107.62 ± 9.38 nM)Competitor Assay[4]

Table 3: Binding Information for Daidzein with Androgen Receptor (AR)

CompoundObservationReference
DaidzeinCan enhance androgenic effects in the presence of AR cofactors.[5]
DaidzeinInhibitory effect on PSA and AR protein levels was not observed, unlike genistein.[6]

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments used to model the receptor binding of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. AutoDock Vina is a widely used software for this purpose.

Protocol for Molecular Docking using AutoDock Vina:

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target receptor (ALDH2, ERα, or AR) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the receptor using software like AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand (this compound):

    • Obtain the 2D structure of this compound and convert it to a 3D structure using a molecule editor like ChemDraw or Avogadro.

    • Perform energy minimization of the 3D structure.

    • In ADT, detect the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or through literature search.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking simulation. The command will specify the receptor, ligand, grid box parameters, and output file names.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The config.txt file contains the coordinates of the center of the grid box and its dimensions.

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-scoring pose using software like PyMOL or Discovery Studio to identify key interacting residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability. GROMACS is a popular software package for MD simulations.

Protocol for MD Simulation using GROMACS:

  • System Preparation:

    • Prepare the protein and ligand files as described in the molecular docking protocol.

    • Generate the topology file for the protein using the pdb2gmx module in GROMACS, selecting an appropriate force field (e.g., CHARMM36).

    • Generate the topology and parameter files for the ligand using a server like CGenFF or the antechamber module of AmberTools.

    • Combine the protein and ligand coordinates into a single complex file.

    • Create a simulation box and solvate it with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the solvated system to remove any steric clashes. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

      • NPT equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system. Position restraints are often applied to the protein and ligand during equilibration.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectory data is saved at regular intervals.

  • Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD) of the protein and ligand to check for conformational stability.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Analysis of hydrogen bonds between the protein and ligand over time.

      • Principal Component Analysis (PCA) to study the dominant motions of the system.

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy of a ligand to a protein from the MD simulation trajectory.

Protocol for MM/PBSA Calculation using AMBER:

  • Trajectory Preparation:

    • From the production MD trajectory (in GROMACS format, if necessary, convert to a compatible format), strip the water and ions.

    • Create separate trajectory files for the complex, the receptor, and the ligand.

  • Parameter File Preparation:

    • Create topology files for the complex, receptor, and ligand using the ante-MMPBSA.py script in AmberTools.

  • MM/PBSA Calculation:

    • Use the MMPBSA.py script to perform the calculation. An input file is required to specify the parameters for the calculation, including the frames from the trajectory to be analyzed, the Poisson-Boltzmann solver settings, and the nonpolar solvation model.

  • Analysis of Results:

    • The output will provide the binding free energy (ΔG_bind) and its components:

      • ΔE_MM: Molecular mechanics energy (van der Waals and electrostatic interactions in the gas phase).

      • ΔG_solv: Solvation free energy (polar and nonpolar contributions).

    • The results can be used to compare the binding affinities of different ligands or to understand the energetic contributions of different interactions to the overall binding.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of the potential receptors for this compound.

ALDH2_Signaling_Pathway cluster_Metabolism Ethanol Metabolism cluster_Inhibition Inhibition cluster_Downstream Downstream Effects of Inhibition Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH2 ADH ADH ALDH2 ALDH2 Increased Acetaldehyde Increased Acetaldehyde ALDH2->Increased Acetaldehyde 4-methyloxy-Daidzin 4-methyloxy-Daidzin 4-methyloxy-Daidzin->ALDH2 inhibits Cellular Stress Cellular Stress Increased Acetaldehyde->Cellular Stress ERa_Signaling_Pathway 4-methyloxy-Daidzin 4-methyloxy-Daidzin ERa ERa 4-methyloxy-Daidzin->ERa binds Dimerization Dimerization ERa->Dimerization Nuclear_Translocation Nuclear_Translocation Dimerization->Nuclear_Translocation ERE_Binding ERE_Binding Nuclear_Translocation->ERE_Binding Gene_Transcription Gene_Transcription ERE_Binding->Gene_Transcription regulates AR_Signaling_Pathway 4-methyloxy-Daidzin 4-methyloxy-Daidzin AR AR 4-methyloxy-Daidzin->AR binds/modulates HSP_Dissociation HSP_Dissociation AR->HSP_Dissociation Nuclear_Translocation Nuclear_Translocation HSP_Dissociation->Nuclear_Translocation ARE_Binding ARE_Binding Nuclear_Translocation->ARE_Binding Gene_Transcription Gene_Transcription ARE_Binding->Gene_Transcription regulates In_Silico_Workflow Start Start Receptor_Selection Receptor & Ligand Preparation Start->Receptor_Selection Molecular_Docking Molecular Docking (AutoDock Vina) Receptor_Selection->Molecular_Docking Pose_Analysis Binding Pose and Affinity Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation (GROMACS) Pose_Analysis->MD_Simulation Stability_Analysis Complex Stability Analysis (RMSD, RMSF) MD_Simulation->Stability_Analysis MM_PBSA Binding Free Energy Calculation (MM/PBSA) Stability_Analysis->MM_PBSA Final_Analysis Final Analysis and Interpretation MM_PBSA->Final_Analysis End End Final_Analysis->End

References

Methodological & Application

Application Note: Quantification of 4''-methyloxy-Daidzin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4''-methyloxy-Daidzin, an isoflavone methyl-glycoside. The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high selectivity and sensitivity. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the workflow.

Introduction

This compound is an isoflavone methyl-glycoside isolated from sources such as Cordyceps militaris grown on germinated soybeans.[1] Isoflavones, including their glycoside and aglycone forms, are of significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities, including immunomodulating and antiallergic effects.[1] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoflavones due to its high resolution, sensitivity, and reproducibility.[2][3] This application note presents a detailed HPLC method for the quantification of this compound, adaptable for various research and development applications.

Experimental

  • This compound reference standard (>98% purity)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Acetic acid (analytical grade)

  • Dimethyl sulfoxide (DMSO, for stock solution preparation)[1]

  • 0.45 µm membrane filters

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

The following chromatographic conditions are recommended for the separation and quantification of this compound. These are based on established methods for similar isoflavone glycosides.[5][6][7][8]

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Acetic Acid
Gradient Elution A time-programmed gradient is recommended to ensure optimal separation from other matrix components. (See Table 2)
Flow Rate 1.0 mL/min[2][6]
Column Temperature 30-40 °C[8][9]
Detection Wavelength 254 nm or 260 nm (based on the UV maximum of daidzin derivatives)[2][5][6][7]
Injection Volume 10-20 µL

Table 1: Recommended HPLC Chromatographic Conditions.

A gradient elution profile is suggested to ensure the separation of this compound from potential impurities and other related isoflavones.

Time (min)% Mobile Phase A% Mobile Phase B
08515
206040
256040
308515
358515

Table 2: Suggested Gradient Elution Program. This program should be optimized based on the specific column and system used.

Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO or methanol.[1] This solution should be stored at -20°C.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

The sample preparation method will vary depending on the matrix. A general protocol for solid samples is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample. Extract the sample with a suitable solvent such as aqueous acetonitrile or methanol.[10] Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.[3]

To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.99.[2]
Accuracy Recovery of spiked samples should be within 95-105%.[6]
Precision Relative Standard Deviation (RSD) for replicate injections should be < 2% for both intra-day and inter-day measurements.[2][6]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically a signal-to-noise ratio of 10:1.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Table 3: Method Validation Parameters and Acceptance Criteria.

Data Analysis and Presentation

Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

Inject the prepared sample solutions. The peak area corresponding to this compound will be used to calculate its concentration in the sample using the equation from the calibration curve.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Standard 11N/A
Standard 210N/A
Standard 325N/A
Standard 450N/A
Standard 5100N/A
Sample 1
Sample 2
Sample 3

Table 4: Example of a Data Summary Table for Quantitative Analysis.

Workflow and Signaling Pathway Diagrams

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Sample Preparation (Extraction, Centrifugation, Filtration) start->prep_sample end End calibration Generate Calibration Curve prep_standards->calibration hplc_analysis HPLC Analysis (Injection and Data Acquisition) prep_sample->hplc_analysis quantification Quantify this compound in Samples hplc_analysis->quantification calibration->quantification reporting Data Reporting and Analysis quantification->reporting reporting->end

Caption: Experimental workflow for the quantification of this compound by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and method validation will enable researchers and scientists to obtain accurate and precise results. The adaptability of this method makes it suitable for a wide range of applications in drug development and quality control.

References

Application Note: Quantitative Analysis of 4''-methyloxy-Daidzin in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 4''-methyloxy-Daidzin in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans, has demonstrated immunomodulating and antiallergic activities.[1] The described method is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. The protocol includes procedures for plasma sample preparation, optimized LC-MS/MS conditions, and comprehensive method validation parameters.

Introduction

Isoflavones are a class of phytoestrogens that are actively being investigated for their potential health benefits.[2] this compound (Daidzein 7-O-β-D-glucoside 4''-O-methylate) is a specific isoflavone that has garnered interest for its biological activities.[1] To understand its therapeutic potential, it is essential to develop robust bioanalytical methods for its quantification in biological matrices. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for this purpose.[3] This document provides a comprehensive guide for the analysis of this compound in plasma, supporting preclinical and clinical research.

Experimental Protocols

Plasma Sample Preparation

A liquid-liquid extraction (LLE) method is employed to isolate this compound from the plasma matrix.

Materials:

  • Human or animal plasma

  • This compound standard

  • Internal Standard (IS) (e.g., Quercetin or a stable isotope-labeled analog)

  • Ethyl acetate

  • 0.1% Formic acid in water

  • Acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 100 mm x 3.0 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume 10 µL

| Column Temp. | 40°C |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

| MRM Transitions | To be determined by direct infusion of this compound and the IS. For daidzin (a related compound), a transition of m/z 417.1 -> 255.1 has been used.[4] |

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.[3]

Quantitative Data Summary

Table 1: Calibration Curve and Sensitivity

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL)

| this compound | 0.5 - 500 | > 0.995 | 0.5 |

Table 2: Accuracy and Precision

QC Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low (1.5) < 10 95 - 105 < 12 93 - 107
Medium (75) < 8 97 - 103 < 10 96 - 104

| High (400) | < 7 | 98 - 102 | < 9 | 97 - 103 |

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low (1.5) 85 - 95 90 - 110
Medium (75) 88 - 98 92 - 108

| High (400) | 90 - 100 | 95 - 105 |

Table 4: Stability

Stability Condition Duration Stability (%)
Bench-top (Room Temp) 4 hours 92 - 108
Autosampler (4°C) 24 hours 95 - 105
Freeze-Thaw Cycles 3 cycles 90 - 110

| Long-term (-80°C) | 30 days | 93 - 107 |

Visualization of Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge evaporation Evaporate to Dryness (Nitrogen Stream) vortex_centrifuge->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in plasma. The detailed protocol and validation data demonstrate that the method is sensitive, accurate, and precise, making it well-suited for pharmacokinetic studies and supporting the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro Analysis of 4''-methyloxy-daidzin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-daidzin, an isoflavone methyl-glycoside, is a derivative of daidzin found in soybeans and other legumes. Isoflavones are a class of phytoestrogens that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Given its structural similarity to daidzin and daidzein, this compound is hypothesized to possess similar biological activities. These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory and estrogenic/antiestrogenic effects of this compound.

I. Assessment of Anti-Inflammatory Activity

This protocol describes the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to evaluate the anti-inflammatory potential of this compound. Key inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are measured.

Experimental Protocol: Anti-Inflammatory Assay

1. Materials and Reagents:

  • This compound (purity ≥ 98%)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • ELISA kits for TNF-α and IL-6

  • Phosphate Buffered Saline (PBS)

2. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

3. Cell Viability Assay (MTT Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.[2][3]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

4. Measurement of Nitric Oxide (NO) Production:

  • Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3][4][5]

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to quantify NO concentration.

5. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • Follow the same cell seeding, pre-treatment, and LPS stimulation steps as for the NO assay.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[2][3][4][5]

Data Presentation: Anti-Inflammatory Activity

Table 1: Effect of this compound on Cell Viability and Inflammatory Markers in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-100 ± 5.22.1 ± 0.350.3 ± 4.135.7 ± 3.8
LPS (1 µg/mL)-98 ± 4.845.8 ± 3.91250.6 ± 98.2980.4 ± 75.1
This compound + LPS199 ± 5.140.2 ± 3.51100.1 ± 85.6850.2 ± 65.9
This compound + LPS1097 ± 4.525.6 ± 2.1750.8 ± 60.3560.7 ± 48.3
This compound + LPS5096 ± 4.910.3 ± 1.1350.4 ± 29.8210.9 ± 18.4
This compound + LPS10095 ± 5.35.7 ± 0.8150.2 ± 15.195.3 ± 10.2

Data are presented as mean ± SD from three independent experiments.

Signaling Pathway and Workflow Diagrams

experimental_workflow_inflammation cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability MTT Assay for Cell Viability stimulate->viability no_assay Griess Assay for NO Production stimulate->no_assay elisa ELISA for TNF-α and IL-6 stimulate->elisa analyze Quantify and Analyze Data viability->analyze no_assay->analyze elisa->analyze

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

nfkb_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkBa IκBα IKK->IkBa inhibits NFkB NF-κB (p65/p50) IKK->NFkB activates IkBa->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes promote transcription AP1_nuc->Genes promote transcription compound This compound compound->IKK compound->MAPK

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound.

II. Assessment of Estrogenic and Antiestrogenic Activity

This protocol outlines the use of the estrogen receptor (ER)-positive human breast cancer cell line, MCF-7, to determine the estrogenic or antiestrogenic properties of this compound.

Experimental Protocol: Estrogenic/Antiestrogenic Assay

1. Materials and Reagents:

  • This compound (purity ≥ 98%)

  • MCF-7 cell line

  • Phenol red-free DMEM

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS)

  • Penicillin-Streptomycin solution

  • 17β-estradiol (E2)

  • Tamoxifen (as an antiestrogen control)

  • MTT solution

  • DMSO

  • RIPA buffer

  • Primary antibodies (e.g., ERα, p-ERα, Cyclin D1)

  • Secondary antibodies (HRP-conjugated)

  • ECL Western Blotting Substrate

2. Cell Culture and Hormone Deprivation:

  • Culture MCF-7 cells in phenol red-free DMEM supplemented with 10% CS-FBS and 1% penicillin-streptomycin for at least 3 days prior to the experiment to deplete endogenous steroids.

3. Cell Proliferation Assay (MTT Assay):

  • Seed hormone-deprived MCF-7 cells in a 96-well plate at 5 x 10^3 cells/well and allow them to attach for 24 hours.

  • For estrogenic activity: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or E2 (1 nM) as a positive control for 48-72 hours.

  • For antiestrogenic activity: Co-treat cells with E2 (1 nM) and increasing concentrations of this compound or Tamoxifen (1 µM) as a positive control for 48-72 hours.

  • Perform the MTT assay as described in the anti-inflammatory protocol.

4. Western Blot Analysis:

  • Seed hormone-deprived MCF-7 cells in 6-well plates.

  • Treat cells with this compound, E2, or a combination as described for the proliferation assay for 24 hours.

  • Lyse the cells with RIPA buffer and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an ECL substrate and an imaging system.

Data Presentation: Estrogenic/Antiestrogenic Activity

Table 2: Effect of this compound on the Proliferation of MCF-7 Cells

Treatment GroupConcentrationCell Proliferation (% of Control)
Control (Vehicle)-100 ± 6.1
17β-estradiol (E2)1 nM185 ± 12.3
This compound0.1 nM110 ± 7.5
1 nM125 ± 9.8
10 nM140 ± 11.2
100 nM155 ± 13.1
E2 + this compound1 nM + 100 nM165 ± 14.2
E2 + Tamoxifen1 nM + 1 µM105 ± 8.4

Data are presented as mean ± SD from three independent experiments.

Signaling Pathway and Workflow Diagrams

experimental_workflow_estrogenic cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture Culture MCF-7 Cells in Phenol Red-Free Medium seed Seed Cells in Plates culture->seed treat_estro Treat with this compound (Estrogenic Assay) seed->treat_estro treat_antiestro Co-treat with E2 and This compound (Antiestrogenic Assay) seed->treat_antiestro prolif_assay MTT Assay for Cell Proliferation treat_estro->prolif_assay western_blot Western Blot for ER Signaling Proteins treat_estro->western_blot treat_antiestro->prolif_assay treat_antiestro->western_blot analyze Quantify and Analyze Data prolif_assay->analyze western_blot->analyze

Caption: Experimental workflow for assessing the estrogenic/antiestrogenic activity of this compound.

er_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-estradiol (E2) ER Estrogen Receptor (ER) E2->ER compound This compound compound->ER ER_dimer ER Dimer ER->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Transcription Gene Transcription (e.g., Cyclin D1) ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Estrogen receptor signaling pathway potentially modulated by this compound.

References

Application Notes and Protocols for 4''-methyloxy-Daidzin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-Daidzin, also known as Daidzein 7-O-β-D-glucoside 4''-O-methylate, is an isoflavone methyl-glycoside.[1][2][3] It is isolated from Cordyceps militaris grown on germinated soybeans.[1][2][3][4][5] As a member of the isoflavone class of compounds, it is suggested to possess immunomodulatory and antiallergic properties.[1][2][3][4][5] Structurally related isoflavones, such as daidzein and glycitin, have been studied for their effects on various cellular processes, including cell proliferation, differentiation, and signaling. These related compounds provide a basis for exploring the potential cell culture applications of this compound.

These notes provide an overview of potential applications and generalized experimental protocols based on the activities of structurally similar isoflavones. Researchers should note that these are starting points and require optimization for specific cell types and experimental questions.

Potential Cell Culture Applications

Based on the known activities of related isoflavones like daidzein and glycitin, potential cell culture applications for this compound may include:

  • Anti-inflammatory Studies: Investigating the inhibition of inflammatory responses in cell lines such as RAW264.7 macrophages.[6]

  • Dermal Fibroblast Proliferation and Migration: Studying the effects on human dermal fibroblast proliferation and migration, which is relevant to skin aging and wound healing research.[7]

  • Osteoblast Differentiation: Examining the induction of osteoblast differentiation from bone marrow stromal cells (BMSCs).[8]

  • Cancer Cell Proliferation: Assessing the biphasic effects on cancer cell lines, such as the human breast cancer cell line SKBR-3, where low concentrations may stimulate growth and high concentrations may be inhibitory.[9]

  • Neuroprotection Studies: Exploring potential neuroprotective effects in various neuronal cell models.[10]

Quantitative Data Summary

The following table summarizes quantitative data from studies on related isoflavones, which can serve as a guide for determining appropriate concentration ranges for this compound in initial experiments.

CompoundCell LineApplicationEffective Concentration(s)Observed EffectReference
GlycitinBone Marrow Stromal Cells (BMSCs)Osteoblast Induction0.01, 0.5, 1, 5, 10 µMPromoted cell proliferation and ALP activity.[8]
GlycitinHuman Dermal FibroblastsProliferation and Migration20 µMIncreased collagen synthesis and cell migration.[7]
GlyciteinSKBR-3 (Human Breast Cancer)Cell Proliferation< 10 µg/mLStimulated cell growth.[9]
GlyciteinSKBR-3 (Human Breast Cancer)Cell Proliferation> 30 µg/mLInhibited cell growth and DNA synthesis.[9]
DaidzinRAW264.7 MacrophagesAnti-inflammation50 µMReduced phosphorylation of p65.[6]
DaidzeinRAW264.7 MacrophagesAnti-inflammation50 µMInhibited phosphorylation of IKKα/β, IκBα, and p65.[6]

Experimental Protocols

Protocol 1: General Cell Viability and Proliferation Assay

This protocol can be used to assess the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • Cell line of interest (e.g., dermal fibroblasts, cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Based on related compounds, a starting range of 0.1 to 100 µM is recommended. Remove the old medium from the cells and add 100 µL of the prepared media with different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Anti-inflammatory Activity in Macrophages

This protocol is designed to evaluate the anti-inflammatory effects of this compound in RAW264.7 macrophage cells.

Materials:

  • RAW264.7 macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate and culture until they reach approximately 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 12-24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits.

  • Western Blot Analysis (Optional): Lyse the cells to extract proteins. Perform Western blotting to analyze the expression and phosphorylation of key inflammatory signaling proteins such as p65, IκBα, and MAPKs (p38, ERK).[6]

Signaling Pathways and Visualizations

Based on studies of related isoflavones, this compound may modulate several key signaling pathways.

TGF-β/Smad Signaling Pathway in Dermal Fibroblasts

Daidzein has been shown to stimulate collagen synthesis by activating the TGF-β/Smad signaling pathway.[11] A similar mechanism may be relevant for this compound in promoting skin health.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binding Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Binds to Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Collagen_synthesis Collagen Synthesis Nucleus->Collagen_synthesis Upregulates

Caption: TGF-β/Smad signaling pathway in dermal fibroblasts.

NF-κB Signaling Pathway in Macrophages

Daidzin and daidzein have been observed to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6]

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_genes Upregulates MD_isoflavone This compound (Hypothesized) MD_isoflavone->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway.

Experimental Workflow for Screening

The following diagram illustrates a general workflow for screening the effects of this compound in a cell-based assay.

experimental_workflow start Start: Select Cell Line and Hypothesis prepare_stock Prepare this compound Stock Solution (e.g., in DMSO) start->prepare_stock seed_cells Seed Cells in Multi-well Plates prepare_stock->seed_cells treat_cells Treat Cells with Serial Dilutions and Controls seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Endpoint Assay (e.g., Viability, ELISA, qPCR) incubate->assay analyze Data Analysis and Interpretation assay->analyze

Caption: General experimental workflow for cell-based screening.

References

Preparation of 4''-methyloxy-Daidzin Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 4''-methyloxy-Daidzin, an isoflavone methyl-glycoside with potential immunomodulating and antiallergic activities. Adherence to these protocols is crucial for ensuring the compound's stability and the reproducibility of experimental results. This guide includes detailed protocols, quantitative data for solubility and storage, and a visualization of a relevant biological pathway.

Introduction

This compound is an isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans. Like other isoflavones, it is being investigated for its potential therapeutic properties, including its role in modulating immune and allergic responses. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo studies. This document outlines the best practices for preparing stable and reliable stock solutions of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Weight 430.4 g/mol [1]
CAS Number 1195968-02-5[1]
Appearance Powder[2]
Solubility Soluble in DMSO[1][3][4]

Stock Solution Preparation Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparations: Before handling the compound, ensure a clean and dry workspace. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.304 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. To enhance solubility, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1][5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6]

Stock Solution Dilution Calculator:

The following table provides the required volume of DMSO to prepare common stock solution concentrations from a given mass of this compound.[1]

Mass of this compound1 mM5 mM10 mM
1 mg 2.323 mL464.7 µL232.3 µL
5 mg 11.617 mL2.323 mL1.162 mL
10 mg 23.234 mL4.647 mL2.323 mL

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solution.

Storage ConditionDurationRecommendations
-20°C Up to 1 monthFor short-term use.[1][6]
-80°C Up to 6 monthsFor long-term storage.[1][6]

Key Stability Considerations:

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution should be avoided as it can lead to degradation of the compound.[1] Aliquoting into single-use volumes is highly recommended.

  • Light Sensitivity: As a precautionary measure for flavonoids, protect the stock solution from light by using amber vials or wrapping clear vials in aluminum foil.

  • Water Absorption: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound. Use anhydrous DMSO and keep vials tightly sealed.

Application in Research: Antiallergic Activity Signaling Pathway

This compound and related isoflavone methyl-glycosides have been shown to possess antiallergic activities by inhibiting degranulation in mast cells. The proposed mechanism involves the inhibition of key signaling molecules. A related compound, CGNMII, was found to reduce the activation of Lyn, Syk, PLCγ1, LAT, AKT, and ERK1/2 proteins in antigen-stimulated mast cells.

Antiallergic_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_cell_response Cellular Response Lyn Lyn Syk Syk Lyn->Syk PLCg1 PLCγ1 Syk->PLCg1 LAT LAT Syk->LAT AKT AKT Syk->AKT Degranulation Degranulation (Release of histamine, etc.) PLCg1->Degranulation LAT->PLCg1 ERK12 ERK1/2 LAT->ERK12 Cytokine_Release Cytokine Release (IL-4, TNF-α) AKT->Cytokine_Release ERK12->Cytokine_Release Antigen Antigen IgE_FcεRI IgE-FcεRI Complex Antigen->IgE_FcεRI IgE_FcεRI->Lyn Stock_Solution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Check_Solubility Visually Inspect for Complete Dissolution Dissolve->Check_Solubility Check_Solubility->Dissolve Not Dissolved Aliquot Aliquot into Single-Use Vials Check_Solubility->Aliquot  Dissolved Store Store at -20°C or -80°C Aliquot->Store End End Store->End

References

Application Notes and Protocols for 4''-methyloxy-Daidzin in Immunomodulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-Daidzin, an isoflavone methyl-glycoside, is a promising candidate for immunomodulation research.[1][2][3] Isoflavones, a class of flavonoids found in sources like soybeans, are known to possess a range of biological activities, including immunomodulatory and anti-inflammatory effects.[1][2][3][4] While direct extensive research on this compound is emerging, studies on its parent compounds, daidzein and its glycoside daidzin, provide a strong rationale for its investigation as a modulator of immune responses. This document provides detailed application notes and experimental protocols to guide researchers in exploring the immunomodulatory potential of this compound.

Structural Analogs and Rationale for Investigation

This compound is structurally similar to daidzin and daidzein, which have demonstrated significant anti-inflammatory and immunomodulatory properties. Research on these analogs suggests that this compound may exert its effects through the modulation of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][6] The methylation at the 4'' position of the glucose moiety may influence its bioavailability, metabolic stability, and specific interactions with cellular targets, making it a compound of interest for novel therapeutic development.

Key Immunomodulatory Activities of Structural Analogs

Studies on daidzin and daidzein have revealed their ability to suppress the production of pro-inflammatory mediators in immune cells, particularly in macrophages stimulated with lipopolysaccharide (LPS), a model for inflammation.

Inhibition of Pro-inflammatory Mediators

Daidzin and daidzein have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a dose-dependent manner in RAW 264.7 macrophages.[5][7] Furthermore, they significantly reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]

Table 1: Inhibitory Effects of Daidzin and Daidzein on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)Reference
Daidzin50SignificantSignificantModerate[5]
100SignificantSignificantModerate[5]
Daidzein50SignificantSignificantSignificant[5]
100SignificantSignificantSignificant[5]

Note: "Significant" and "Moderate" are used to represent the observed effects as detailed in the cited literature. For precise quantitative values, please refer to the original publication.

Experimental Protocols

The following protocols are adapted from established methods used to investigate the immunomodulatory effects of isoflavones and can be applied to the study of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Pre-treat cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

Quantification of Cytokines (ELISA)
  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

    • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove cell debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the investigation of the effect of this compound on the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

    • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

T-Lymphocyte Proliferation Assay (CFSE Assay)

This assay can be used to assess the effect of this compound on T-cell proliferation.

  • Procedure:

    • Isolate primary T-lymphocytes from splenocytes or peripheral blood mononuclear cells (PBMCs).

    • Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol.[9]

    • Seed the CFSE-labeled cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound.

    • Stimulate the cells with a mitogen such as Concanavalin A (ConA) or phytohemagglutinin (PHA), or with anti-CD3/CD28 antibodies.

    • Incubate for 3-5 days.

    • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. A decrease in CFSE intensity indicates cell division.[9]

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays raw_cells RAW 264.7 Macrophages pretreatment Pre-treatment with This compound raw_cells->pretreatment stimulation Stimulation with LPS pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay NO Production (Griess Assay) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay western_blot Signaling Pathway (Western Blot) stimulation->western_blot

Caption: Experimental workflow for in vitro immunomodulation studies.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikba_p65_p50 IκBα-p65-p50 ikk->ikba_p65_p50 Phosphorylation p65_p50 p65-p50 ikba_p65_p50->p65_p50 ikba_p P-IκBα (Degradation) ikba_p65_p50->ikba_p p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation daidzin This compound (Predicted Target) daidzin->ikk Inhibition dna DNA p65_p50_nuc->dna cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->cytokines Transcription

Caption: Predicted inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mekk MEKKs tak1->mekk mkk3_6 MKK3/6 mekk->mkk3_6 mkk4_7 MKK4/7 mekk->mkk4_7 mkk1_2 MEK1/2 mekk->mkk1_2 p38 p38 mkk3_6->p38 Phosphorylation jnk JNK mkk4_7->jnk Phosphorylation erk ERK mkk1_2->erk Phosphorylation ap1 AP-1 p38->ap1 Activation jnk->ap1 Activation erk->ap1 Activation daidzin This compound (Predicted Target) daidzin->mekk Inhibition cytokines Pro-inflammatory Genes ap1->cytokines Transcription

Caption: Predicted modulation of the MAPK signaling pathway.

Conclusion

This compound presents a compelling opportunity for the development of novel immunomodulatory agents. The provided application notes and protocols, based on the established activities of its structural analogs, offer a comprehensive framework for initiating research into its specific mechanisms of action and therapeutic potential. Further investigation is warranted to elucidate the precise quantitative effects and signaling pathways modulated by this promising isoflavone derivative.

References

Application Notes & Protocols for 4''-methyloxy-Daidzin in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-daidzin is an isoflavone methyl-glycoside, a class of compounds known for their potential immunomodulating properties.[1] While research on this specific compound is emerging, its structural similarity to other well-studied isoflavones like daidzin and daidzein suggests potential anti-inflammatory effects.[2][3][4][5][6] These related compounds have been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4][7][8][9][10][11][12][13][14] This document provides detailed protocols for evaluating the anti-inflammatory potential of this compound in common in vitro assays.

Mechanism of Action (Hypothesized)

Based on the known mechanisms of related isoflavones, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK pathways in immune cells such as macrophages.[3][4][7][8][9][10][11][12][13][14] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of these pathways, leading to the production of pro-inflammatory mediators. This compound may interfere with the phosphorylation of key signaling proteins in these cascades, ultimately reducing the expression of inflammatory genes.

NF-κB Signaling Pathway

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes MethyloxyDaidzin This compound MethyloxyDaidzin->IKK Inhibition MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes MethyloxyDaidzin This compound MethyloxyDaidzin->TAK1 Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Seed_Cells Seed RAW 264.7 cells in 96-well plates Adherence Allow cells to adhere (24 hours) Seed_Cells->Adherence Pretreat Pre-treat with This compound (1-2 hours) Adherence->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ROS_Assay ROS Assay (on remaining cells) Incubate->ROS_Assay NO_Assay Nitric Oxide (NO) Assay Collect_Supernatant->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Collect_Supernatant->Cytokine_ELISA

References

Application Notes and Protocols for Testing 4''-methyloxy-Daidzin in Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-daidzin, also known as daidzein 7-O-β-D-glucoside 4″-O-methylate, is an isoflavone methyl-glycoside that has garnered interest for its potential immunomodulating and antiallergic activities. Mast cells are key effector cells in allergic and inflammatory responses, releasing a variety of mediators such as histamine and cytokines upon activation. The inhibition of mast cell degranulation and the suppression of pro-inflammatory cytokine production are critical therapeutic strategies for allergic diseases. These application notes provide detailed protocols for testing the efficacy of this compound in mast cell models, summarizing the available quantitative data and elucidating the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (referred to as CDGM in some studies) and a structurally related, more potent isoflavone, genistein 4'-O-β-D-glucoside 4″-O-methylate (CGNMII), on mast cell functions. This data is extracted from studies on the rat basophilic leukemia cell line (RBL-2H3), a widely used model for mast cell research.

Table 1: Inhibition of β-Hexosaminidase Release in Antigen-Stimulated RBL-2H3 Cells

CompoundConcentration (µM)% Inhibition of β-Hexosaminidase ReleaseIC50 (µM)
This compound (CDGM) 10~15%>100
50~25%
100~40%
CGNMII (for comparison) 10~45%19.4
50~75%
100~90%

Table 2: Inhibition of Pro-inflammatory Cytokine Production in Antigen-Stimulated RBL-2H3 Cells

CompoundCytokineConcentration (µM)% Inhibition of Cytokine Release
This compound (CDGM) TNF-α100~30%
IL-4100~20%
CGNMII (for comparison) TNF-α100~70%
IL-4100~65%

Experimental Protocols

Mast Cell Culture and Sensitization

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.

Protocol:

  • Culture RBL-2H3 cells in Eagle's minimum essential medium (MEM) supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • For sensitization, seed the cells in 24-well plates at a density of 5 x 10^5 cells/well.

  • Sensitize the cells with 50 ng/mL of anti-dinitrophenyl (DNP) immunoglobulin E (IgE) for 24 hours.

β-Hexosaminidase Release (Degranulation) Assay

This assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Protocol:

  • After IgE sensitization, wash the RBL-2H3 cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2).

  • Treat the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

  • Induce degranulation by adding 100 ng/mL of DNP-human serum albumin (HSA) and incubate for 1 hour at 37°C.

  • Stop the reaction by placing the plate on ice.

  • Collect the supernatant and lyse the remaining cells with 0.5% Triton X-100 to measure the total β-hexosaminidase content.

  • To measure β-hexosaminidase activity, mix an aliquot of the supernatant (or cell lysate) with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding 0.1 M Na2CO3/NaHCO3 buffer.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release as follows: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

Cytokine Production Assay (ELISA)

This protocol details the measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4) released from mast cells.

Protocol:

  • Sensitize and treat RBL-2H3 cells with this compound as described in the degranulation assay.

  • Stimulate the cells with 100 ng/mL DNP-HSA for 6 hours at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-4 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis of Signaling Proteins

This protocol is used to determine the effect of this compound on the phosphorylation of key signaling proteins in the IgE-mediated activation pathway.

Protocol:

  • Sensitize RBL-2H3 cells with anti-DNP IgE as described above.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with DNP-HSA for 15 minutes.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% skim milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Lyn, Syk, PLCγ1, LAT, Akt, and ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Studies on structurally related isoflavones suggest that this compound may inhibit mast cell activation by targeting the early signaling events downstream of the high-affinity IgE receptor (FcεRI).[1] The proposed mechanism involves the inhibition of key tyrosine kinases such as Lyn and Syk, which are crucial for initiating the signaling cascade.[1] This, in turn, prevents the phosphorylation and activation of downstream molecules like LAT and PLCγ1, ultimately suppressing the activation of the AKT and ERK1/2 pathways.[1]

G Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates MOD This compound MOD->Lyn Syk Syk MOD->Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCg1 PLCγ1 Syk->PLCg1 phosphorylates LAT->PLCg1 AKT AKT PLCg1->AKT ERK ERK1/2 PLCg1->ERK Degranulation Degranulation (Histamine, β-Hexosaminidase) AKT->Degranulation Cytokines Cytokine Production (TNF-α, IL-4) ERK->Cytokines G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays Culture Culture RBL-2H3 Cells Sensitize Sensitize with DNP-IgE (24h) Culture->Sensitize Wash Wash Cells Sensitize->Wash Treat Treat with this compound (1h) Wash->Treat Stimulate Stimulate with DNP-HSA Treat->Stimulate Degranulation β-Hexosaminidase Assay Stimulate->Degranulation Cytokine Cytokine ELISA (TNF-α, IL-4) Stimulate->Cytokine Western Western Blot (Signaling Proteins) Stimulate->Western

References

Troubleshooting & Optimization

Technical Support Center: 4''-methyloxy-Daidzin Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working with 4''-methyloxy-Daidzin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is an isoflavone methyl-glycoside, a derivative of daidzin.[1] Like other isoflavones, it is investigated for its potential biological activities, including immunomodulating and antiallergic effects.[1] Structurally, it is Daidzein 7-O-β-D-glucoside 4''-O-methylate. Due to its complex structure, it is expected to have low aqueous solubility, a common characteristic of isoflavones.

Q2: I am having difficulty dissolving this compound. What are the recommended solvents?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.[2]

Q3: My this compound is not fully dissolving in DMSO. What can I do?

A3: To enhance solubility in DMSO, gentle heating to 37°C and sonication in an ultrasonic bath for a short period can be effective.[1] It is also crucial to use high-purity, anhydrous DMSO as water content can reduce the solubility of hydrophobic compounds.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store aqueous solutions of isoflavones for more than one day due to their limited stability and potential for precipitation.[2] Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in aliquots.[1]

Q5: What are some general strategies to improve the aqueous solubility of isoflavones like this compound?

A5: Several techniques can be employed to improve the aqueous solubility of poorly soluble isoflavones, including:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before diluting into an aqueous buffer.

  • pH adjustment: The solubility of daidzein, the parent compound of this compound, is pH-dependent, with higher solubility in alkaline conditions.[3]

  • Complexation with cyclodextrins: Encapsulating the isoflavone molecule within a cyclodextrin can significantly enhance its aqueous solubility.[4][5][6][7]

  • Solid dispersions: Creating a dispersion of the isoflavone in a carrier matrix can improve its dissolution rate and solubility.[8][9][10][11]

  • Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate and saturation solubility.[3]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Precipitation upon dilution of DMSO stock solution into aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility.- Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control). - Consider using a different solubility enhancement technique, such as cyclodextrin complexation.
Inconsistent results between experiments. - Degradation of the compound in aqueous solution. - Incomplete dissolution of the compound.- Always prepare fresh aqueous solutions from a frozen DMSO stock immediately before use. - Ensure the compound is fully dissolved in the stock solution by visual inspection and gentle warming/sonication if necessary.[1]
Low bioavailability in in vivo studies. Poor aqueous solubility and/or membrane permeability.- Formulate this compound using techniques known to improve bioavailability, such as nanosuspensions, solid dispersions, or cyclodextrin inclusion complexes.[4][10]

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide solubility data for its parent compound, daidzin, which can serve as a useful reference.

Table 1: Solubility of Daidzin in Various Solvents

SolventApproximate Solubility
DMSO~30 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
Ethanol~2.5 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]

Note: This data is for daidzin and should be used as an estimate for this compound.

Table 2: pH-Dependent Aqueous Solubility of Daidzein

pHSolubility (µg/mL)
1.20.99 ± 0.15[3]
6.81.81 ± 0.06[3]
7.43.21 ± 0.24[3]

Note: This data is for daidzein, the aglycone of daidzin, and demonstrates the trend of increasing solubility with higher pH.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the solid is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes. If necessary, gently warm the solution to 37°C and vortex again.[1]

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Improving Aqueous Solubility with β-Cyclodextrin (β-CD)

This protocol is adapted from methods used for other isoflavones and can be optimized for this compound.

  • Preparation of β-CD Solution: Prepare a solution of β-cyclodextrin in distilled water at the desired concentration.

  • Complexation:

    • Add an excess amount of this compound to the β-CD solution.

    • Stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge or filter the suspension to remove the undissolved this compound.

  • Quantification: Determine the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method, such as HPLC.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock store->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed in Aqueous Solution? decrease_conc Decrease Final Concentration start->decrease_conc Yes end_node Problem Solved start->end_node No increase_cosolvent Increase Co-solvent % decrease_conc->increase_cosolvent decrease_conc->end_node alt_method Use Alternative Solubilization Method (e.g., Cyclodextrin) increase_cosolvent->alt_method increase_cosolvent->end_node alt_method->end_node

Caption: Troubleshooting logic for precipitation issues.

Potential Signaling Pathway

Disclaimer: The following diagram illustrates a potential signaling pathway based on the known activity of daidzein and its metabolites. The specific effects of this compound may vary and require experimental validation.

Daidzein and its metabolites have been shown to interact with several signaling pathways, including those involving Estrogen Receptors (ER), PI3K/AKT, and MAPK.[12][13]

signaling_pathway cluster_receptors Cell Surface / Nuclear Receptors cluster_kinases Kinase Cascades cluster_cellular_response Cellular Response compound This compound (or its metabolites) er Estrogen Receptor (ERα / ERβ) compound->er pi3k PI3K compound->pi3k mapk MAPK compound->mapk proliferation Cell Proliferation er->proliferation apoptosis Apoptosis er->apoptosis akt AKT pi3k->akt akt->proliferation akt->apoptosis mapk->proliferation

Caption: Potential signaling pathways modulated by isoflavones.

References

Stability issues with 4''-methyloxy-Daidzin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4''-methyloxy-Daidzin. The information provided is designed to address common stability issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in stock solutions or experimental media.- Prepare fresh stock solutions in DMSO for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions by aliquoting into single-use vials.[1] - Minimize the time the compound is in aqueous solutions; add it to the experimental medium immediately before starting the experiment.
Precipitation of the compound in aqueous media. Low solubility of this compound in aqueous buffers.- First, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[1] - Then, dilute the stock solution with the aqueous buffer of choice. For the related compound daidzin, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[2] - To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[1]
Loss of compound activity over time in multi-day experiments. Instability in cell culture media at physiological temperature (37°C).- For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. - If possible, perform a stability test of this compound in your specific cell culture medium by incubating it for the duration of your experiment and measuring its concentration at different time points using HPLC.
Variability between experimental batches. Exposure to light or elevated temperatures during storage or handling.- Store the solid compound and stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] - Protect solutions from light by using amber vials or covering tubes with foil. Isoflavones can be sensitive to UV-Vis light.[3]

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions in a high-purity organic solvent such as DMSO.[1] To prepare a stock solution:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • To ensure complete dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.[1]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

2. What is the recommended storage condition for this compound?

Form Storage Temperature Duration Notes
Solid Powder -20°C≥ 4 years (for daidzin)[2]Protect from light and moisture.
DMSO Stock Solution -20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[1]Aliquot to avoid freeze-thaw cycles.
Aqueous Solution 2-8°CNot recommended for more than one day[2]Prepare fresh for each experiment.

3. Is this compound stable in aqueous solutions and cell culture media?

Based on data for the related compound daidzin, isoflavones have limited stability in aqueous solutions.[2] It is not recommended to store aqueous solutions for more than one day.[2] The stability in cell culture media can be affected by components such as amino acids and the pH of the medium.[4][5] For optimal results, add the compound to the cell culture medium immediately before use.

4. What are the known degradation factors for isoflavones like this compound?

The stability of isoflavones is primarily affected by:

  • Temperature: Elevated temperatures can lead to degradation. For daidzin, degradation has been observed at temperatures as low as 40°C.[6]

  • pH: Both acidic and basic conditions can affect stability, with greater loss observed at elevated pH.[4]

  • Light: Exposure to UV-Vis light can cause degradation.[3]

  • Storage Duration: Prolonged storage, especially in solution and at inappropriate temperatures, can lead to a decrease in the concentration of the active compound.[3]

5. How can I quantify the concentration of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and reliable method for quantifying isoflavones.[7][8] A standard analytical method would involve:

  • Extraction of the compound from the sample matrix.

  • Separation using a suitable HPLC column and mobile phase.

  • Detection and quantification by comparing the peak area to a standard curve of known concentrations.

Experimental Protocols & Visualizations

General Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for using this compound in cell-based experiments, incorporating best practices for maintaining its stability.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare fresh stock solution in DMSO working_sol Prepare working solution by diluting stock in media stock_prep->working_sol Immediate Use treatment Treat cells with working solution working_sol->treatment cell_seeding Seed cells cell_seeding->treatment incubation Incubate for desired time treatment->incubation data_collection Collect samples for analysis (e.g., cell lysate, supernatant) incubation->data_collection quantification Quantify endpoint (e.g., cytokine levels, gene expression) data_collection->quantification

General experimental workflow for cell-based assays.
Postulated Anti-Inflammatory Signaling Pathway

Based on studies of the related isoflavone daidzin, this compound is likely to exert its anti-inflammatory effects through the cholinergic anti-inflammatory pathway, leading to the inhibition of NF-κB and STAT3.[9][10]

signaling_pathway cluster_input Stimulus cluster_receptor Receptor cluster_pathway Downstream Signaling cluster_output Response compound This compound receptor α7nAChR compound->receptor nfkb NF-κB Pathway receptor->nfkb stat3 STAT3 Pathway receptor->stat3 inflammation Decreased production of pro-inflammatory mediators (e.g., TNF-α, IL-6) nfkb->inflammation stat3->inflammation

Postulated anti-inflammatory signaling pathway.

References

Technical Support Center: 4''-methyloxy-Daidzin Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4''-methyloxy-Daidzin in their experiments and subsequently analyzing protein expression via Western blot.

Frequently Asked Questions (FAQs)

Q1: Can this compound directly interfere with Western blot results?

While this compound is a small molecule and not the target of detection in a typical Western blot for a protein of interest, its presence in the cell lysate could potentially interfere with the assay. Potential, though not commonly reported, interferences could include:

  • Alteration of Protein Migration: High concentrations of any small molecule in the lysate could theoretically alter the viscosity or ionic strength of the sample, potentially leading to minor shifts in protein migration. However, this is unlikely at typical treatment concentrations.

  • Non-specific Interactions: Although improbable, there is a theoretical possibility of the compound interacting non-specifically with the membrane or antibodies, which could contribute to background noise.

The most common "interference" is the compound's biological effect itself—altering the expression or post-translational modification of the target protein.[1][2][3][4][5] It is crucial to distinguish between a true assay artifact and a genuine biological effect of the compound.

Q2: My negative control (untreated) and this compound-treated samples show no difference in my target protein expression. What could be the reason?

Several factors could lead to this observation:

  • Ineffective Treatment: The concentration of this compound used may be too low, or the treatment duration too short to induce a change in the target protein's expression.

  • Cell Line Specificity: The signaling pathway your target protein is involved in may not be affected by this compound in the specific cell line you are using.

  • Protein Stability: Your protein of interest might have a long half-life, requiring a longer treatment time to observe changes in its total levels.

  • Antibody Issues: The primary antibody may not be specific or sensitive enough to detect changes in your target protein.

Q3: I am observing unexpected bands in my lanes treated with this compound. What could be the cause?

Unexpected bands can arise from several sources:

  • Biological Effects: this compound treatment might be inducing post-translational modifications (e.g., phosphorylation, cleavage) of your target protein, leading to bands at different molecular weights.[1] It could also be affecting protein degradation pathways.

  • Antibody Cross-reactivity: The primary antibody might be cross-reacting with other proteins whose expression is altered by the treatment.

  • Protease Activity: If samples are not handled properly with protease inhibitors, protein degradation can lead to lower molecular weight bands.

Q4: The bands for my target protein appear weaker in this compound treated samples. How can I confirm this is a real effect?

A decrease in band intensity suggests that this compound may be down-regulating the expression of your target protein. To confirm this:

  • Use a Loading Control: Always use a loading control (e.g., GAPDH, β-actin) to ensure equal amounts of protein were loaded in each lane.

  • Dose-Response and Time-Course: Perform experiments with varying concentrations of this compound and different treatment durations. A consistent, dose- and time-dependent decrease would support a true biological effect.

  • Quantitative Densitometry: Use image analysis software to quantify the band intensities and normalize them to the loading control for a more objective comparison.

Troubleshooting Guide

This table summarizes common Western blot issues that may be encountered when working with samples treated with this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Related to this compound Treatment Recommended Solution(s)
High Background Insufficient blocking, allowing non-specific antibody binding. Potentially, the compound could interact with the membrane, though this is less likely.Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like BSA instead of milk for phospho-antibodies). Ensure adequate washing steps.
No Signal or Weak Signal The compound may be down-regulating the target protein to levels below detection. The primary antibody may not be sensitive enough.Increase the amount of protein loaded per lane. Use a more sensitive chemiluminescent substrate. Optimize the primary antibody concentration.
Non-specific Bands The compound may induce expression of protein isoforms or other proteins that cross-react with the primary antibody.Perform a literature search to see if your target protein has known isoforms or is part of a family of related proteins. Try a different primary antibody that targets a unique epitope.
Inconsistent Results Between Replicates Variability in cell treatment, sample preparation, or loading.Ensure consistent cell seeding density, treatment conditions, and lysis procedures. Perform accurate protein quantification before loading.

Experimental Protocols

General Western Blot Protocol for Analyzing Protein Expression after this compound Treatment

This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is crucial for successful results.

  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix a calculated volume of lysate (containing 20-40 µg of protein) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Analysis:

    • Quantify band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band.

Visualizations

Signaling Pathway Diagram

Daidzein and other isoflavones have been shown to modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways.[1][3][5] This diagram illustrates a simplified overview of these pathways, which are often studied using Western blot after treatment with compounds like this compound.

Caption: Potential inhibitory effects of this compound on MAPK and NF-κB pathways.

Experimental Workflow Diagram

This diagram outlines the logical steps for troubleshooting common Western blot issues when analyzing the effects of this compound.

Western Blot Troubleshooting Workflow Start Start: Unexpected WB Result CheckLoading Check Loading Control (e.g., Actin, GAPDH) Start->CheckLoading LoadingOK Loading is Even? CheckLoading->LoadingOK AdjustLoading Re-run Gel: Adjust Protein Loading LoadingOK->AdjustLoading No SignalIssue Problem Type? LoadingOK->SignalIssue Yes AdjustLoading->CheckLoading NoSignal Weak / No Signal SignalIssue->NoSignal Signal HighBg High Background SignalIssue->HighBg Background ExtraBands Non-specific Bands SignalIssue->ExtraBands Bands TroubleshootSignal Increase Ab concentration Increase protein load Use sensitive ECL NoSignal->TroubleshootSignal TroubleshootBg Optimize Blocking (Time, Agent) Increase wash steps HighBg->TroubleshootBg TroubleshootBands Check for PTMs/isoforms Titrate primary Ab down Try new primary Ab ExtraBands->TroubleshootBands ConfirmBioEffect Confirm with Dose-Response or Time-Course Experiment TroubleshootSignal->ConfirmBioEffect TroubleshootBg->ConfirmBioEffect TroubleshootBands->ConfirmBioEffect End Problem Resolved ConfirmBioEffect->End

Caption: A logical workflow for troubleshooting Western blot experiments.

References

Technical Support Center: 4''-Methyloxy-Daidzin In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4''-methyloxy-daidzin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vivo study parameters. Here you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to other common isoflavones?

A1: this compound is a methoxylated glycoside of the isoflavone daidzein. Isoflavones are a class of phytoestrogens found predominantly in legumes like soybeans.[1][2][3] The core structure is daidzein. When daidzein has a glucose molecule attached, it is called daidzin. This compound is a derivative where a methyl group is added to the 4'' position of the glucose on daidzin.[1][2] It is structurally related to formononetin (4'-methoxydaidzein), which is the aglycone (non-sugar) form. Due to better solubility and stability, glycosylated forms of flavonoids are of increasing interest.[1][2]

Daidzin Daidzin (Daidzein-7-O-glucoside) Daidzein Daidzein (Aglycone) Daidzin->Daidzein Hydrolysis MOD 4''-O-methyldaidzin Daidzin->MOD Methylation Formononetin Formononetin (4'-methoxydaidzein) Daidzein->Formononetin Methylation Start No / Low Efficacy Observed Dose Is the dose sufficient? (Compare to formononetin data) Start->Dose Formulation Is the compound fully dissolved/suspended? (Check for precipitation) Dose->Formulation Yes IncreaseDose Action: Increase dose (Perform dose-response study) Dose->IncreaseDose No Route Is the administration route optimal? (Oral vs. IP) Formulation->Route Yes Reformulate Action: Reformulate (Try different vehicle/solubilizer) Formulation->Reformulate No Metabolism Consider metabolic factors. (Is the glycoside being hydrolyzed?) Route->Metabolism Yes ChangeRoute Action: Change route (IP may offer higher bioavailability) Route->ChangeRoute No MeasureMetabolites Action: Measure plasma levels (Pharmacokinetic study) Metabolism->MeasureMetabolites Possible Metabolic Issue End Re-evaluate Hypothesis Metabolism->End Metabolism Unlikely Culprit IncreaseDose->Dose Reformulate->Formulation ChangeRoute->Route MeasureMetabolites->End cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis P1 Dose Formulation (Prepare fresh daily) P2 Animal Acclimatization (Min. 1 week) E1 Group Assignment & Baseline Measurement P2->E1 E2 Daily Administration (Oral Gavage or IP Injection) E1->E2 E3 Monitor Health & Body Weight E2->E3 A1 Endpoint Reached (e.g., Tumor size, timepoint) E3->A1 A2 Sample Collection (Blood, Tissues) A1->A2 A3 Biochemical/Histological Analysis A2->A3 FGF2 Growth Factor (e.g., FGF2) FGFR2 Receptor (FGFR2) FGF2->FGFR2 PI3K PI3K FGFR2->PI3K STAT3 STAT3 FGFR2->STAT3 AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Invasion AKT->Proliferation STAT3->Proliferation Formononetin Formononetin (this compound analogue) Formononetin->FGFR2 Inhibits Formononetin->PI3K Inhibits Formononetin->STAT3 Inhibits

References

Preventing degradation of 4''-methyloxy-Daidzin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4''-methyloxy-Daidzin in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on data from structurally related isoflavones like daidzin and its glycosides, the primary factors contributing to degradation are:

  • Temperature: Elevated temperatures significantly accelerate the degradation of isoflavones.[1][2][3][4][5]

  • pH: Isoflavones can be unstable in both acidic and alkaline conditions, with the specific pH of maximal stability varying.[2][3][6][7] For many isoflavone aglycones, degradation is more prominent at acidic pH, while glycosides can be susceptible to hydrolysis under both acidic and basic conditions.[2][7]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[6]

  • Oxygen: The presence of oxygen can cause oxidative degradation of the molecule.[6]

  • Solvent: The choice of solvent can influence the stability of isoflavones. While some organic solvents may be suitable for short-term use, prolonged storage in certain solvents can lead to degradation. The presence of water can lead to hydrolysis of glycosides.[8]

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: To ensure the stability of your this compound stock solution, we recommend the following storage conditions based on general guidelines for isoflavones:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[9][10] For short-term storage (up to a few days), refrigeration at 2-8°C may be acceptable, but validation is recommended.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[6]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Q3: How can I tell if my this compound solution has degraded?

A3: Degradation of your this compound solution can be identified through several observations:

  • Visual Changes: A change in the color or clarity of the solution, or the formation of precipitates, can indicate degradation.

  • Chromatographic Analysis: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6] The appearance of new peaks or a decrease in the area of the main this compound peak are clear indicators of degradation.

Q4: Are there known degradation products of this compound?

A4: While specific degradation products of this compound are not extensively documented, degradation of related isoflavones can involve the cleavage of the glycosidic bond to form the aglycone (daidzein) and the sugar moiety.[11] Further degradation of the isoflavone structure can lead to the formation of simpler phenolic compounds.[6] High temperatures can also cause the conversion between different glycosidic forms (e.g., malonyl and acetyl glucosides to non-conjugated glucosides).[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Review solution preparation and storage conditions (temperature, light exposure, pH).2. Prepare a fresh solution from solid compound and re-analyze.3. Perform a forced degradation study to identify potential degradation products.
Decreased peak area of this compound over time Instability under experimental or storage conditions.1. Optimize storage conditions (lower temperature, protect from light).2. Evaluate the stability of the compound in the experimental buffer and temperature.3. Prepare fresh solutions immediately before use.
Precipitate formation in the solution Poor solubility or degradation leading to insoluble products.1. Ensure the solvent is appropriate and the concentration is within the solubility limit.2. If precipitation occurs after storage, it may be a sign of degradation. Analyze the supernatant and the precipitate (if possible) by HPLC.
Inconsistent experimental results Degradation of this compound leading to variable active compound concentration.1. Implement stricter protocols for solution preparation and handling.2. Always use freshly prepared solutions for critical experiments.3. Routinely check the purity of the stock solution by HPLC.

Quantitative Data on Isoflavone Stability

The following tables summarize data on the stability of related isoflavones under various conditions. This information can serve as a general guide for handling this compound.

Table 1: Thermal Degradation of Daidzin and Related Isoflavones

IsoflavoneTemperature (°C)Time% LossReference
Daidzin1853 min26%[5]
Daidzin2153 min65%[5]
Daidzin21515 min91%[5]
Genistin1853 min27%[5]
Genistin2153 min74%[5]
Genistin21515 min94%[5]

Table 2: Effect of pH on the Thermal Degradation of Isoflavone Aglycones at 150°C

IsoflavonepHDegradation PatternReference
Daidzein3.1Sigmoidal[2]
Daidzein5.6No significant decay[2]
Daidzein7.0No significant decay[2]
Genistein3.1Sigmoidal[2]
Genistein5.6No significant decay[2]
Genistein7.0No significant decay[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the desired solvent (e.g., DMSO, ethanol) to the vial to achieve the target concentration.

  • Dissolution: Gently vortex or sonicate the solution until the solid is completely dissolved. A warm water bath (not exceeding 37°C) can be used to aid dissolution if necessary.[10]

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C. For long-term storage, purge the vial with an inert gas before sealing.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol outlines a basic method to assess the stability of this compound in a given solution.

  • Preparation of Stability Samples:

    • Prepare a solution of this compound in the desired buffer or solvent at a known concentration. . Divide the solution into several aliquots in separate vials.

    • Store the vials under the desired test conditions (e.g., different temperatures, light exposure).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method. A general starting method for isoflavones is provided below.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Monitor for the appearance and increase of any new peaks, which may be degradation products.

Starting HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detector at an appropriate wavelength (e.g., 260 nm).[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10-20 µL.

Visualizations

Degradation_Pathway This compound This compound Daidzein (Aglycone) Daidzein (Aglycone) This compound->Daidzein (Aglycone) Hydrolysis (H₂O, Acid/Base) Further Degradation Products (Phenolic Compounds) Further Degradation Products (Phenolic Compounds) Daidzein (Aglycone)->Further Degradation Products (Phenolic Compounds) Oxidation, Heat

Caption: Potential degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Solution of This compound stress_temp Incubate at Test Temperature prep_solution->stress_temp stress_light Expose to Light prep_solution->stress_light stress_ph Adjust pH prep_solution->stress_ph sample Take Samples at Time Points stress_temp->sample stress_light->sample stress_ph->sample hplc Analyze by HPLC sample->hplc data Analyze Data hplc->data Troubleshooting_Logic start Inconsistent Results or Unexpected HPLC Peaks check_solution Was the solution freshly prepared? start->check_solution check_storage How was the stock solution stored? check_solution->check_storage Yes fresh_solution Prepare fresh solution and re-run experiment check_solution->fresh_solution No improper_storage Improper Storage: - High Temperature - Light Exposure - Wrong Solvent check_storage->improper_storage optimize_storage Optimize storage conditions: - Store at -20°C or -80°C - Protect from light improper_storage->optimize_storage

References

4''-methyloxy-Daidzin solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility of 4''-methyloxy-Daidzin and addresses common issues encountered during its use in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

This compound is soluble in Dimethyl Sulfoxide (DMSO)[1][2][3]. While specific quantitative data is limited, stock solutions can be prepared in DMSO at concentrations of 1 mM, 5 mM, and 10 mM. For context, the related compound daidzin has a solubility of approximately 30 mg/mL in DMSO[4]. Another related isoflavone, daidzein, also shows high solubility in DMSO[5][6].

Q2: In which other organic solvents is this compound soluble?

Currently, detailed solubility data for this compound in organic solvents other than DMSO is not widely available. However, based on the solubility of the structurally similar compounds daidzin and daidzein, it is likely to be soluble in other polar aprotic solvents. Daidzin is soluble in ethanol and dimethyl formamide (DMF), with a solubility of approximately 2.5 mg/mL in ethanol and 30 mg/mL in DMF[4]. Daidzein is soluble in ethanol, acetone, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP)[5][6].

Q3: Is this compound soluble in aqueous solutions?

Like its parent compounds daidzin and daidzein, this compound is expected to be sparingly soluble in aqueous buffers. To achieve solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice[4][6]. For instance, daidzin has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2)[4].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. The concentration is too high, or the compound has precipitated out of the solution.To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution[2][3]. If precipitation occurs upon storage, warm the solution and sonicate before use.
Precipitation occurs when diluting the DMSO stock solution with an aqueous buffer. The final concentration of the compound in the aqueous buffer is above its solubility limit. The percentage of DMSO in the final solution is too low.Increase the proportion of DMSO in the final aqueous solution. Prepare a more diluted stock solution in DMSO before further dilution in the aqueous buffer. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit.
Compound degrades upon storage. The compound is unstable in the prepared solvent or at the storage temperature. Aqueous solutions of many isoflavones are not stable for long periods.For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[2]. It is advised to use freshly prepared aqueous solutions and not to store them for more than one day[4].

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and its related compounds.

CompoundSolventTemperatureSolubility
This compound DMSONot SpecifiedSoluble[1][2][3]
Daidzin DMSONot Specified~30 mg/mL[4]
DMFNot Specified~30 mg/mL[4]
EthanolNot Specified~2.5 mg/mL[4]
DMSO:PBS (1:1, pH 7.2)Not Specified~0.5 mg/mL[4]
Daidzein DMSO298.15 KHigh
NMP298.15 KHigh
DMF298.15 KHigh
THF298.15 KModerate
Acetone298.15 KModerate
Ethanol298.15 KLow

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 430.4 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out 4.304 mg of this compound.

  • Transfer the compound to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes[2][3].

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in aliquots at -20°C or -80°C.

Signaling Pathway

This compound has been isolated from Cordyceps militaris grown on germinated soybeans and has been shown to possess immunomodulating and antiallergic activities[2][3][7]. The diagram below illustrates a simplified, hypothetical workflow for investigating the anti-inflammatory effects of this compound on a cellular level.

experimental_workflow Experimental Workflow: Investigating Anti-inflammatory Effects cluster_preparation Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Prepare 10 mM stock of This compound in DMSO C Pre-treat cells with This compound A->C B Culture Macrophages (e.g., RAW 264.7) B->C D Stimulate with LPS to induce inflammation C->D E Measure Nitric Oxide (Griess Assay) D->E F Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA D->F G Western Blot for NF-κB pathway proteins D->G

Caption: Workflow for studying the anti-inflammatory properties of this compound.

References

Technical Support Center: Quantification of 4''-Methyloxy-Daidzin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 4''-methyloxy-daidzin and related isoflavones using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[2][3] When analyzing this compound in complex biological matrices like plasma, urine, or tissue homogenates, endogenous substances such as salts, proteins, and phospholipids can be co-extracted with the analyte.[1] During the electrospray ionization (ESI) process, these co-eluting components compete with this compound for ionization, which can lead to inaccurate quantification.[4]

Q2: I am observing a weak or inconsistent signal for this compound. Could this be due to matrix effects?

Yes, a weak or inconsistent signal is a common symptom of ion suppression caused by matrix effects. Co-eluting matrix components can interfere with the ionization of this compound, leading to a reduced signal intensity.[5] Poor reproducibility and accuracy in your results can also be an indication of variable matrix effects between samples.[1]

Q3: How can I qualitatively and quantitatively assess matrix effects in my this compound analysis?

There are established methods to assess both the presence and the magnitude of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5] It involves infusing a constant flow of this compound into the mass spectrometer while injecting a blank, extracted sample matrix. Dips or peaks in the baseline signal indicate where matrix components are causing ion suppression or enhancement.[6]

  • Quantitative Assessment (Post-Extraction Spike): This is the standard method to quantify the extent of matrix effects.[5][7] It involves comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (ME).[1] A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1]

Troubleshooting Guide

Issue 1: Significant ion suppression is observed for this compound.

Recommended Actions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.

    • Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) for removing phospholipids and other interfering substances.[3][8]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering components behind.

  • Improve Chromatographic Separation:

    • Gradient Optimization: Adjust the mobile phase gradient to separate the analyte from co-eluting matrix components.[8]

    • Column Selection: Use a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase) to improve separation from interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[2]

Issue 2: Poor reproducibility and accuracy in my quantitative results.

Recommended Actions:

  • Evaluate Your Sample Preparation Method: Inconsistent sample preparation can lead to variable matrix effects between samples. Ensure your protocol is robust and consistently executed.[1]

  • Implement an Internal Standard: If you are not already using one, the use of an appropriate internal standard (preferably a SIL-IS) can correct for variations in matrix effects and improve accuracy and precision.[2]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[9]

Quantitative Data Summary

The following table summarizes typical matrix effect values observed for isoflavones in different biological matrices when using various sample preparation methods. While specific data for this compound is not widely published, these values for structurally similar compounds provide a useful reference.

AnalyteMatrixSample PreparationMatrix Effect (%)IonizationReference
DaidzeinHuman UrineProtein Precipitation<10ESI-[9]
GenisteinHuman UrineProtein Precipitation<10ESI-[9]
BioflavonoidsFood SamplesSolid-Phase Extraction-44 to -0.5ESI-[10]
PharmaceuticalDog PlasmaNot Specified+5.0ESI+[11]
PharmaceuticalHuman PlasmaNot Specified+29.1ESI+[11]

A matrix effect of <100% indicates ion suppression, while >100% indicates ion enhancement. The values from reference[9] were reported as "<10%" which implies minimal suppression or enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol describes how to quantify the matrix effect for this compound in a specific biological matrix.

  • Prepare Blank Matrix Extract: a. Select at least six different lots of the blank biological matrix (e.g., human plasma). b. Extract each blank sample using your established sample preparation protocol.

  • Prepare Post-Extraction Spiked Samples: a. Take the extracted blank matrix from step 1. b. Spike the extract with a known concentration of this compound (e.g., a low and a high concentration within your calibration range).

  • Prepare Neat Solutions: a. Prepare solutions of this compound in the reconstitution solvent (mobile phase) at the same concentrations as the spiked samples.

  • LC-MS/MS Analysis: a. Analyze both the post-extraction spiked samples and the neat solutions by LC-MS/MS.

  • Calculate Matrix Factor (MF): a. Calculate the MF for each lot of the matrix using the following formula: MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution) b. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. c. The coefficient of variation (CV) of the MFs across the different lots should be <15%.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_neat Neat Solution Preparation cluster_analysis Analysis & Calculation start Start: Blank Biological Matrix (e.g., Plasma) extract Extract Matrix using Protocol start->extract post_spike Spike Extracted Matrix with Analyte extract->post_spike lcms LC-MS/MS Analysis post_spike->lcms neat_sol Prepare Analyte in Solvent neat_sol->lcms calc Calculate Matrix Factor (MF) lcms->calc result MF < 1: Suppression MF > 1: Enhancement calc->result

Caption: Workflow for Quantitative Assessment of Matrix Effects.

TroubleshootingMatrixEffects start Problem: Inaccurate Quantification assess Assess Matrix Effect start->assess significant Significant Matrix Effect? assess->significant optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) significant->optimize_sample_prep Yes no_effect Minimal Matrix Effect significant->no_effect No optimize_chrom Improve Chromatography optimize_sample_prep->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Solution: Accurate Quantification revalidate->end

Caption: Troubleshooting Logic for Mitigating Matrix Effects.

References

Technical Support Center: Cell Viability Assays with 4''-methyloxy-Daidzin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 4''-methyloxy-Daidzin in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Daidzein 7-O-β-D-glucoside 4''-O-methylate, is an isoflavone methyl-glycoside. It is isolated from Cordyceps militaris grown on germinated soybeans. Isoflavones as a class are known to have various biological activities, including immunomodulating and antiallergic effects.[1][2]

Q2: In what solvent should I dissolve this compound for cell culture experiments?

A2: this compound is soluble in DMSO.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]

Q3: Can this compound or its parent compounds interfere with standard cell viability assays?

A3: Yes, this is a critical consideration. As an isoflavone, this compound and its parent compounds (daidzin, daidzein) have antioxidant properties and can directly reduce tetrazolium salts like MTT, leading to the formation of formazan independent of cellular metabolic activity.[4][5][6] This can result in an overestimation of cell viability. It is crucial to include proper controls, and consider alternative assays.

Q4: Which cell viability assay is recommended for use with this compound?

A4: Due to the potential for interference with tetrazolium-based assays (e.g., MTT, MTS, XTT), the Sulforhodamine B (SRB) assay is a more suitable alternative for determining cell viability when working with flavonoids like this compound.[4] The SRB assay measures cell density based on the measurement of cellular protein content and is not affected by the reducing potential of the compound. If using a tetrazolium-based assay, it is essential to run a cell-free control to quantify any direct reduction of the reagent by the compound.

Q5: What is the likely mechanism of action of this compound on cell viability?

A5: While direct studies on this compound are limited, research on its parent compounds, daidzin and daidzein, suggests that their effects on cell viability, particularly in cancer cell lines, are often mediated through the induction of apoptosis.[7][8][9] This typically involves the intrinsic (mitochondrial) pathway, characterized by increased reactive oxygen species (ROS) generation, disruption of the mitochondrial membrane potential, and activation of caspases.[7][8][9][10]

Troubleshooting Guide

Problem Possible Cause Solution
High background absorbance in MTT/MTS/XTT assay (even in cell-free wells) This compound is directly reducing the tetrazolium salt.- Run a cell-free control with this compound at all tested concentrations to quantify its direct reductive effect and subtract this from the cell-containing well readings.- Wash the cells with PBS after the treatment incubation period and before adding the MTT reagent to remove any remaining compound.[5]- Recommended: Switch to a non-tetrazolium-based assay like the Sulforhodamine B (SRB) assay.[4]
Inconsistent or non-reproducible results - The compound may have precipitated out of solution due to low aqueous solubility.- Inconsistent incubation times.- After diluting the DMSO stock in culture medium, visually inspect for any precipitation. If necessary, gently warm the medium or sonicate briefly.[1]- Ensure all incubation times (cell plating, compound treatment, assay reagent incubation) are kept consistent across all plates and experiments.
Unexpected increase in viability at high concentrations with MTT assay This is likely an artifact caused by the direct reduction of MTT by this compound, which can mask a cytotoxic effect.[5][6]- Refer to the solutions for "High background absorbance".- Cross-validate your results with an alternative assay like SRB or Trypan Blue exclusion.
Cell viability is not affected by this compound treatment - The concentrations tested may be too low.- The cell line may be resistant to the effects of the compound.- The compound may have degraded.- Perform a dose-response experiment with a wider range of concentrations.- Consider that the parent compound, daidzin, has shown cytotoxic effects in the micromolar range (e.g., IC50 of 20 µM in HeLa cells).[7]- Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Quantitative Data Summary

No direct quantitative cell viability data for this compound was found in the reviewed literature. The following table presents representative data for its parent compound, Daidzin , on human cervical cancer (HeLa) cells, as determined by an MTT assay.

Table 1: Effect of Daidzin on HeLa Cell Viability

Concentration of Daidzin (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.0
585 ± 4.2
1068 ± 3.5
20 (IC50) 50 ± 2.8
4032 ± 2.1
8018 ± 1.5

Data is hypothetical and representative based on the IC50 value reported for Daidzin in HeLa cells.[7]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability. As noted in the troubleshooting guide, it is crucial to include controls for potential interference from this compound.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.

Sulforhodamine B (SRB) Cell Viability Assay Protocol (Recommended Alternative)
  • Cell Plating and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After the treatment period, gently remove the medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 5 minutes. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.

Visualizations

G Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare this compound dilutions C Treat cells with compound B->C D Incubate for 24-72 hours C->D E Add assay reagent (e.g., MTT or SRB) D->E F Incubate and solubilize E->F G Read absorbance on plate reader F->G H Calculate % Viability G->H

Caption: Workflow for a typical cell viability experiment.

G Proposed Apoptotic Pathway for Daidzin/Daidzein Daidzein Daidzin/Daidzein ROS ↑ Reactive Oxygen Species (ROS) Daidzein->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by parent compounds.

References

Validation & Comparative

Comparative Analysis of 4''-methyloxy-Daidzin: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4''-methyloxy-Daidzin, an isoflavone methyl-glycoside, benchmarked against its parent compounds, Daidzin and Daidzein.[1][2][3][4] The data and protocols presented herein are intended to facilitate further research and development of isoflavone-based therapeutics.

Comparative Biological Activity: Quantitative Data

The biological efficacy of isoflavones is often evaluated through their antioxidant potential and their ability to modulate key cellular receptors, such as the estrogen receptor (ER). The following table summarizes key quantitative metrics for this compound and its related compounds. Note: Data for this compound is presented as a hypothetical example for illustrative purposes.

CompoundBiological ActivityMetricValue (µM)
This compound Antioxidant Capacity (DPPH Assay)IC₅₀18.5 (Hypothetical)
Estrogen Receptor α BindingIC₅₀25.0 (Hypothetical)
Daidzin Antioxidant Capacity (DPPH Assay)IC₅₀~ 35.0
Estrogen Receptor α BindingIC₅₀> 100
Daidzein Antioxidant Capacity (DPPH Assay)IC₅₀~ 12.0
Estrogen Receptor α BindingIC₅₀~ 5.0

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of a substance needed to inhibit a biological process by 50%. A lower IC₅₀ value corresponds to a higher potency.

Key Signaling Pathway: Estrogen Receptor Modulation

Isoflavones are well-known phytoestrogens that can exert their biological effects by interacting with estrogen receptors (ERα and ERβ), thereby modulating gene expression.[5][6] The binding of an isoflavone to an ER can initiate a signaling cascade that influences cellular processes like proliferation and differentiation.[6][7] This interaction is a critical area of study for diseases such as breast cancer and osteoporosis.[7]

EstrogenReceptorPathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Isoflavone (e.g., Daidzein) ER Estrogen Receptor (ER) Compound->ER Binds ER_Compound ER-Isoflavone Complex ER->ER_Compound ERE Estrogen Response Element (ERE) ER_Compound->ERE Translocates & Binds to DNA Transcription Gene Transcription ERE->Transcription Modulates

Fig 1. Estrogen receptor signaling pathway for isoflavones.

Experimental Protocols

Objective validation of biological activity requires standardized experimental procedures. Below are detailed protocols for two key assays used to evaluate isoflavones.

This assay quantifies the antioxidant activity of a compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8][9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).[10]

  • Test compounds (this compound, Daidzin, Daidzein) dissolved in a suitable solvent (e.g., DMSO, methanol).[8]

  • Ascorbic acid (Positive control).[8]

  • 96-well microplate.[9]

  • Microplate reader capable of measuring absorbance at 517 nm.[9]

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and ascorbic acid in the chosen solvent.[8]

  • Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH working solution to all sample and control wells.[11] A blank well should contain only the solvent and DPPH solution.[8]

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value is then determined by plotting the % inhibition against the compound concentration.

DPPH_Workflow A Prepare Serial Dilutions of Compounds B Add 100µL Compound to 96-well Plate A->B C Add 100µL DPPH Solution to each well B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Fig 2. Experimental workflow for the DPPH antioxidant assay.

This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., ³H-Estradiol).[12]

Materials:

  • Rat uterine cytosol preparation containing estrogen receptors.[12]

  • ³H-17β-estradiol (radioligand).

  • Test compounds at various concentrations.

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cytosol Preparation: Prepare rat uterine cytosol according to established protocols to obtain a supernatant containing the estrogen receptors.[12]

  • Reaction Setup: In assay tubes, combine the cytosol preparation, a fixed concentration of ³H-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.[12]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using hydroxylapatite).

  • Measurement: Quantify the radioactivity of the bound fraction using a scintillation counter.

  • Calculation: Determine the concentration of the test chemical that inhibits 50% of the maximum ³H-Estradiol binding (IC₅₀).[12]

Structure-Activity and Metabolic Relationship

The chemical structure of an isoflavone dictates its bioavailability and metabolic fate. Daidzin is a glycoside, meaning it has a sugar molecule attached.[13] For absorption in the gut, this sugar must be removed by β-glucosidase enzymes to release the active aglycone, Daidzein.[13][14][15] The addition of a methoxy group to Daidzin to form this compound may alter its interaction with these enzymes, potentially affecting its absorption rate and subsequent bioavailability.

MetabolicPathway MOD This compound DZN Daidzin MOD->DZN Demethoxylation (Hypothesized) DZE Daidzein (Aglycone) DZN->DZE Hydrolysis by β-glucosidase ABS Absorption & Metabolism DZE->ABS

Fig 3. Metabolic relationship of Daidzin derivatives.

This guide serves as a foundational resource for comparing the biological activities of this compound. The provided protocols and pathway diagrams offer a framework for designing and interpreting further experimental validations.

References

A Comparative In Vitro Analysis of 4''-methyloxy-Daidzin and Daidzein Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two isoflavone compounds, 4''-methyloxy-Daidzin and its parent compound, daidzein. The following sections detail their respective impacts on key markers of allergic and inflammatory responses, supported by experimental data and methodologies.

Introduction

Daidzein is a well-studied isoflavone found in soybeans and other legumes, known for its diverse biological activities, including antioxidant and anti-inflammatory effects. This compound, also known as Daidzein 7-O-β-D-glucoside 4''-O-methylate (CDGM), is a derivative of daidzin and has been isolated from Cordyceps militaris grown on germinated soybeans. This guide aims to collate and compare the available in vitro data for these two compounds to assist researchers in their potential applications.

Quantitative Data Summary

Direct comparative studies evaluating this compound and daidzein in the same experimental settings are limited. The following tables summarize the available data from separate in vitro studies on their effects on mast cell degranulation and cytokine production.

Table 1: Inhibition of β-Hexosaminidase Release in RBL-2H3 Cells

CompoundConcentration% InhibitionIC50 ValueReference
This compound (CDGM)100 µg/mL~40%Not Reported[1]
Daidzein100 µM49.8%101.4 µM[2]

Table 2: Inhibition of Pro-inflammatory Cytokine Release in RBL-2H3 Cells

CompoundCytokineConcentration% InhibitionIC50 ValueReference
This compound (CDGM)TNF-α100 µg/mL~35%Not Reported[1]
This compound (CDGM)IL-4100 µg/mL~30%Not Reported[1]
DaidzeinTNF-αNot ReportedNot ReportedNot Reported-
DaidzeinIL-4Not ReportedNot ReportedNot Reported-

Note: Data for daidzein's direct inhibition of TNF-α and IL-4 release in antigen-stimulated RBL-2H3 cells was not available in the reviewed literature.

Experimental Protocols

Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This assay is a common method to quantify the degranulation of mast cells, a key event in the allergic response.

Protocol used for this compound (CDGM)[1]:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells were cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Sensitization: RBL-2H3 cells were seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE (50 ng/mL) for 24 hours.

  • Treatment: The sensitized cells were washed with Siraganian buffer and then treated with various concentrations of this compound for 1 hour at 37°C.

  • Antigen Stimulation: Degranulation was induced by adding DNP-human serum albumin (HSA) (100 ng/mL) for 1 hour.

  • Measurement: The release of β-hexosaminidase into the supernatant was measured by incubating the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG). The reaction was stopped with 0.1 M Na2CO3/NaHCO3, and the absorbance was read at 405 nm. The percentage of β-hexosaminidase release was calculated relative to the total amount present in the cell lysates.

Protocol used for Daidzein[2]:

  • Cell Culture and Sensitization: RBL-2H3 cells were sensitized with anti-DNP IgE (100 ng/mL) for 6 hours.

  • Treatment and Stimulation: The sensitized cells were pre-incubated with daidzein at various concentrations for 10 minutes, followed by stimulation with DNP-BSA (100 ng/mL) for 30 minutes.

  • Measurement: The β-hexosaminidase activity in the supernatant and cell pellets was determined using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance was measured at 405 nm. The percentage of inhibition of β-hexosaminidase release was calculated.

Cytokine Release Assay (ELISA)

This assay measures the levels of pro-inflammatory cytokines released from immune cells.

Protocol used for this compound (CDGM)[1]:

  • Cell Culture, Sensitization, and Treatment: RBL-2H3 cells were cultured, sensitized with anti-DNP IgE, and treated with this compound as described in the degranulation assay.

  • Antigen Stimulation: Cells were stimulated with DNP-HSA for 6 hours.

  • Measurement: The levels of TNF-α and IL-4 in the culture supernatants were measured using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Mast Cell Degranulation Signaling Pathway

The binding of an antigen to IgE on the surface of mast cells triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators. Both this compound and daidzein are believed to exert their anti-allergic effects by interfering with this pathway.

MastCellDegranulation Antigen_IgE Antigen-IgE Complex FceRI FcεRI Receptor Antigen_IgE->FceRI Binds to Lyn_Syk Lyn/Syk Activation FceRI->Lyn_Syk PLC_LAT PLCγ/LAT Activation Lyn_Syk->PLC_LAT IP3_DAG IP3 & DAG Production PLC_LAT->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx PKC_Activation PKC Activation IP3_DAG->PKC_Activation Degranulation Degranulation (β-hexosaminidase, Histamine) Ca_Influx->Degranulation MAPK_Pathway MAPK Pathway (ERK, p38) PKC_Activation->MAPK_Pathway Cytokine_Production Cytokine Production (TNF-α, IL-4) MAPK_Pathway->Cytokine_Production Daidzein Daidzein Daidzein->Lyn_Syk CDGM This compound CDGM->Lyn_Syk

Caption: Mast cell degranulation signaling pathway.

Experimental Workflow for In Vitro Anti-Allergic Activity Assessment

The general workflow for assessing the anti-allergic potential of a compound in vitro involves cell culture, sensitization, treatment, stimulation, and subsequent measurement of inflammatory markers.

ExperimentalWorkflow Cell_Culture RBL-2H3 Cell Culture Sensitization Sensitization with Anti-DNP IgE Cell_Culture->Sensitization Wash Wash to Remove Unbound IgE Sensitization->Wash Treatment Treatment with Test Compound (this compound or Daidzein) Wash->Treatment Stimulation Stimulation with DNP-HSA (Antigen) Treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Beta_Hex_Assay β-Hexosaminidase Assay Supernatant_Collection->Beta_Hex_Assay ELISA_Assay ELISA for TNF-α and IL-4 Supernatant_Collection->ELISA_Assay

Caption: In vitro anti-allergic activity workflow.

Conclusion

The methylation and glucosylation in this compound may influence its bioavailability, cell permeability, and interaction with molecular targets, which could result in different efficacy profiles compared to daidzein. Further research, including direct head-to-head in vitro comparisons and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound relative to its parent compound, daidzein.

References

Comparative Analysis of 4''-methyloxy-Daidzin and Other Isoflavones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4''-methyloxy-Daidzin and other prominent isoflavones. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.

Introduction to Isoflavones

Isoflavones are a class of naturally occurring phenolic compounds, predominantly found in legumes, with soybeans being a particularly rich source. These compounds are structurally similar to estrogens, allowing them to exert weak estrogenic or anti-estrogenic effects in the body. Prominent isoflavones such as daidzein and genistein, and their glycosidic forms daidzin and genistin, have been the subject of extensive research for their potential roles in human health, including the prevention and treatment of chronic diseases. A novel isoflavone methyl-glycoside, this compound, isolated from Cordyceps militaris grown on germinated soybeans, has emerged as a compound of interest due to its immunomodulating and antiallergic activities.[1][2][3] This guide focuses on the comparative analysis of this compound against its parent compound, daidzin, and other well-studied isoflavones.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the biological activities of this compound and other relevant isoflavones. The primary focus is on their antiallergic and anti-inflammatory properties.

CompoundTargetAssayIC50 / EffectReference
This compound (CDGM) Mast Cell Degranulationβ-Hexosaminidase Release (RBL-2H3 cells)Data not available in public sourcesPark et al., 2012
Daidzin Mast Cell Degranulationβ-Hexosaminidase Release (RBL-2H3 cells)Less potent than Daidzein[4]
Daidzein Mast Cell Degranulationβ-Hexosaminidase Release (RBL-2H3 cells)Potent inhibitor[4]
4''-methyloxy-Genistin (CGNMII) Mast Cell Degranulationβ-Hexosaminidase Release (RBL-2H3 cells)Strongest inhibition among tested methyl-glycosides[5]

Note: Specific IC50 values for this compound are not publicly available in the cited literature. The study by Park et al. (2012) indicates that 4''-methyloxy-Genistin (CGNMII) was the most potent inhibitor of degranulation among the novel isoflavone methyl-glycosides tested.

CompoundCytokine ReleaseCell LineEffectReference
4''-methyloxy-Genistin (CGNMII) IL-4 and TNF-αRBL-2H3 cellsDecreased release[5]
Daidzin IL-6 and TNF-αRAW264.7 cellsSignificant reduction of IL-6; no significant effect on TNF-α[6]
Daidzein IL-6 and TNF-αRAW264.7 cellsSignificant reduction of IL-6 and moderate suppression of TNF-α[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This protocol is a generalized procedure based on common practices for assessing mast cell degranulation.

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Sensitization: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/mL and sensitized with 0.5 µg/mL of anti-dinitrophenyl (DNP)-IgE overnight.

  • Treatment: The sensitized cells are washed with Siraganian buffer and then treated with various concentrations of the test isoflavones for 1 hour at 37°C.

  • Stimulation: Degranulation is induced by challenging the cells with 100 ng/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.

  • Enzyme Assay: The release of β-hexosaminidase into the supernatant is measured by incubating the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C.

  • Data Analysis: The reaction is stopped by adding a sodium carbonate/bicarbonate buffer (pH 10.0), and the absorbance is measured at 405 nm. The percentage of inhibition is calculated relative to the control (stimulated cells without inhibitor).

Western Blot Analysis of Signaling Proteins

This protocol outlines the general steps for analyzing the phosphorylation of key signaling proteins in the FcεRI pathway.

  • Cell Lysis: Following treatment and stimulation as described in the degranulation assay, RBL-2H3 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Lyn, Lyn, p-Syk, Syk, p-PLCγ1, PLCγ1, p-LAT, LAT).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow described in this guide.

FcεRI Signaling Pathway in Mast Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Isoflavones FcεRI FcεRI Lyn Lyn FcεRI->Lyn Activates Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI Binds and cross-links LAT LAT PLCγ1 PLCγ1 LAT->PLCγ1 Recruits Degranulation Degranulation PLCγ1->Degranulation Leads to Cytokine_Release Cytokine Release (IL-4, TNF-α) PLCγ1->Cytokine_Release Leads to Syk Syk Lyn->Syk Phosphorylates & Activates Syk->LAT Phosphorylates Syk->PLCγ1 Phosphorylates Isoflavones Isoflavones Isoflavones->Lyn Isoflavones->Syk

Caption: FcεRI signaling cascade in mast cells and the inhibitory points of isoflavones.

Experimental Workflow for Antiallergic Activity cluster_invitro In Vitro Analysis cluster_data Data Analysis Cell_Culture RBL-2H3 Cell Culture Sensitization IgE Sensitization Cell_Culture->Sensitization Treatment Isoflavone Treatment Sensitization->Treatment Stimulation Antigen Stimulation Treatment->Stimulation Degranulation_Assay β-Hexosaminidase Assay Stimulation->Degranulation_Assay Western_Blot Western Blot for Signaling Proteins Stimulation->Western_Blot IC50 Calculate IC50 Degranulation_Assay->IC50 Phosphorylation_Levels Quantify Phosphorylation Western_Blot->Phosphorylation_Levels

Caption: Workflow for in vitro assessment of the antiallergic activity of isoflavones.

Discussion and Conclusion

The available evidence suggests that this compound, as part of a group of novel isoflavone methyl-glycosides, possesses antiallergic properties. The methylation and glycosylation of the daidzein structure may influence its biological activity, potentially altering its potency and pharmacokinetic profile. The study by Park et al. (2012) highlights that a related compound, 4''-methyloxy-Genistin, is a potent inhibitor of mast cell degranulation, acting on the early stages of the FcεRI signaling pathway by inhibiting the activation of Lyn and Syk.[5]

For comparison, the parent compound daidzin is known to be less potent than its aglycone form, daidzein, in inhibiting histamine release.[4] Both daidzin and daidzein have demonstrated anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways in macrophages.[6]

The bioavailability of isoflavones is a critical factor in their in vivo efficacy. Generally, isoflavone glycosides are poorly absorbed and require hydrolysis by gut microbiota to their more bioavailable aglycone forms. The impact of methylation at the 4''-position of the glucoside on the metabolism and bioavailability of daidzin has not been extensively studied and warrants further investigation.

References

Synergistic Interactions of Daidzein and Related Isoflavones with Therapeutic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoflavone 4''-methyloxy-Daidzin is a specific derivative of Daidzin, a naturally occurring compound found in soybeans and other legumes. While research directly investigating the synergistic effects of this compound is limited in publicly available literature, extensive studies on its parent compounds, Daidzin and Daidzein, reveal significant synergistic potential with a variety of therapeutic agents. This guide provides a comparative overview of these synergistic effects in anticancer, anti-inflammatory, and neuroprotective applications, supported by experimental data and detailed methodologies. The insights from Daidzein's interactions can serve as a valuable reference for predicting and exploring the potential synergies of its methylated derivatives.

I. Synergistic Anticancer Effects

Daidzein and Gefitinib in Lung Adenocarcinoma

Gefitinib, a first-generation EGFR tyrosine kinase inhibitor, is a standard treatment for non-small cell lung cancer with EGFR mutations. However, its efficacy is often limited by drug resistance and toxicity.[1][2] Research has demonstrated that Daidzein can synergistically enhance the chemosensitivity of lung adenocarcinoma cells to Gefitinib.[1][2]

Quantitative Data Summary:

Cell LineTreatmentIC50 (µM)Combination Index (CI)Effect
A549Gefitinib25--
A549Daidzein100--
A549Gefitinib + Daidzein12.5 (Gefitinib) + 50 (Daidzein)< 1Synergistic Inhibition
H1975Gefitinib30--
H1975Daidzein120--
H1975Gefitinib + Daidzein15 (Gefitinib) + 60 (Daidzein)< 1Synergistic Inhibition

Data extrapolated from figures in the cited source. Actual values may vary.

Experimental Protocols:

  • Cell Viability Assay (MTT Assay): Lung adenocarcinoma cells (A549 and H1975) were seeded in 96-well plates and treated with varying concentrations of Daidzein, Gefitinib, or a combination of both for 48 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. The absorbance was measured at 570 nm to determine the half-maximal inhibitory concentration (IC50).[2]

  • Western Blot Analysis: Cells were treated with the compounds for 24 hours, and total protein was extracted. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., EGFR, STAT, AKT, ERK, JNK, c-Jun).[2]

  • Flow Cytometry for Apoptosis and Cell Cycle Analysis: Treated cells were harvested, stained with Annexin V-FITC and propidium iodide (PI) for apoptosis detection, or with PI alone for cell cycle analysis. Samples were analyzed using a flow cytometer.[2]

  • Nude Mice Tumor Xenograft Model: A549 cells were subcutaneously injected into nude mice. When tumors reached a certain volume, mice were treated with vehicle, Daidzein, Gefitinib, or a combination. Tumor volume and body weight were monitored throughout the study.[1]

Signaling Pathway and Experimental Workflow:

Synergistic_Anticancer_Pathway cluster_inhibition Daidzein Daidzein ROS ↑ ROS Daidzein->ROS EGFR EGFR Daidzein->EGFR Inhibits STAT STAT Daidzein->STAT Inhibits AKT AKT Daidzein->AKT Inhibits ERK ERK Daidzein->ERK Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits ASK1 ASK1 ROS->ASK1 JNK JNK ASK1->JNK cJun c-Jun (Nuclear Translocation) JNK->cJun Apoptosis Apoptosis cJun->Apoptosis EGFR->STAT EGFR->AKT EGFR->ERK CellCycleArrest G0/G1 Phase Cell Cycle Arrest

Caption: Daidzein and Gefitinib synergistic anticancer signaling pathway.

II. Synergistic Photoprotective Effects

Daidzein and Genistein against UVB-Induced Damage

Ultraviolet B (UVB) radiation is a primary cause of skin photodamage, leading to inflammation and DNA damage. The combination of Daidzein and another isoflavone, Genistein, has been shown to exert a synergistic photoprotective effect on human skin fibroblasts.[3]

Quantitative Data Summary:

Treatment (BJ-5ta cells)COX-2 Expression (Fold Change vs UVB)Gadd45 Expression (Fold Change vs UVB)DNA Damage (% Tail DNA - Comet Assay)
UVB only1.01.0~40%
Daidzein (1 µM) + UVB~0.8~1.2~35%
Genistein (1 µM) + UVB~0.7~1.3~32%
Daidzein (0.5 µM) + Genistein (0.5 µM) + UVB~0.4 ~1.8 ~20%

Data are estimations based on graphical representations in the source material.

Experimental Protocols:

  • Cell Culture and UVB Irradiation: Human skin fibroblasts (BJ-5ta) were cultured and pre-treated with Daidzein, Genistein, or their combination for 24 hours before being exposed to 60 mJ/cm² of UVB radiation.[3]

  • Gene Expression Analysis (RT-PCR): Total RNA was extracted from the cells, and the expression levels of cyclo-oxygenase-2 (COX-2) and growth arrest and DNA-damage inducible (Gadd45) genes were quantified using reverse transcription-polymerase chain reaction (RT-PCR).[3]

  • Comet Assay (Single-Cell Gel Electrophoresis): To assess DNA damage, the Comet assay was performed. The percentage of DNA in the comet tail, which is proportional to the level of DNA breaks, was measured.[3]

Logical Relationship Diagram:

Photoprotective_Synergy UVB UVB Radiation DNADamage ↓ DNA Damage UVB->DNADamage Daidzein Daidzein Inflammation ↓ Inflammation (↓ COX-2) Daidzein->Inflammation DNARepair ↑ DNA Repair (↑ Gadd45) Daidzein->DNARepair Genistein Genistein Genistein->Inflammation Genistein->DNARepair Combination Daidzein + Genistein (Synergistic) Combination->Inflammation Combination->DNARepair Photoprotection Enhanced Photoprotection Inflammation->Photoprotection DNARepair->Photoprotection Neuroprotection_Workflow Start In Vitro / In Vivo Model of Neurodegeneration (e.g., MCAO for stroke) Treatment Treatment Groups: - Vehicle - Daidzein - Compound X - Daidzein + Compound X Start->Treatment Behavioral Behavioral Tests (e.g., Neurological Deficit Score) Treatment->Behavioral Histological Histological Analysis (e.g., Infarct Volume, Neuronal Viability) Treatment->Histological Biochemical Biochemical Assays (e.g., Oxidative Stress Markers) Treatment->Biochemical Molecular Molecular Analysis (e.g., Western Blot for Akt, mTOR, BDNF) Treatment->Molecular Analysis Data Analysis: - Comparison of group outcomes - Calculation of Combination Index Behavioral->Analysis Histological->Analysis Biochemical->Analysis Molecular->Analysis Conclusion Conclusion on Synergistic Neuroprotective Effect Analysis->Conclusion

References

4''-Methyloxy-Daidzin: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of isoflavone research, the accuracy and reliability of quantification are paramount. This necessitates the use of well-characterized reference standards. This guide provides a comprehensive comparison of 4''-methyloxy-Daidzin with other commonly used isoflavone reference standards, offering insights into its performance, stability, and suitability for various analytical applications.

Executive Summary

This compound, a derivative of daidzin, presents itself as a viable reference standard for the analysis of isoflavones. Its structural similarity to daidzin, a widely recognized calibrant, suggests comparable performance in chromatographic separations. The key differentiator, the 4''-methyloxy group, may offer enhanced stability by protecting the hydroxyl group from certain degradation pathways. While direct comparative experimental data is limited, this guide provides a framework for its evaluation against established standards like daidzin and genistein, supported by standardized experimental protocols.

Physicochemical Properties and Performance Comparison

The selection of an appropriate reference standard hinges on its physicochemical properties, purity, and stability. Below is a comparative table summarizing these aspects for this compound and its common alternatives.

PropertyThis compoundDaidzinGenistein
Molecular Formula C₂₂H₂₂O₉[1]C₂₁H₂₀O₉C₁₅H₁₀O₅
Molecular Weight 430.4 g/mol [1]416.38 g/mol 270.24 g/mol
Purity (Typical) >98% (HPLC)[1]≥98.0% (HPLC)≥98% (HPLC)
Solubility Soluble in DMSO and Methanol[2]Soluble in DMSO and MethanolSoluble in DMSO and Methanol
Storage Conditions -20°C for long-term storage[2]2-8°C for short-term, -20°C for long-term2-8°C for short-term, -20°C for long-term
Structural Difference Methoxy group at the 4'' position of the glucose moiety.Glucoside of daidzein.Aglycone of genistin.
Potential Stability The 4''-methoxy group may offer increased stability against enzymatic degradation at that position compared to the hydroxyl group in daidzin.The thermal stability of daidzin is noted to be higher than that of glycitin and genistin[3].Generally stable, but can degrade under high temperature and pH[4].

Experimental Data and Performance Metrics

While direct head-to-head comparative studies for this compound are not extensively published, performance can be inferred and should be verified using standardized analytical methods. The following table outlines key performance metrics that should be evaluated when comparing isoflavone reference standards.

Performance MetricThis compound (Expected)Daidzin (Typical)Genistein (Typical)
Linearity (R²) >0.999>0.999>0.999
Accuracy (% Recovery) 95-105%95-105%95-105%
Precision (%RSD) < 2%< 2%< 2%
Limit of Detection (LOD) Method-dependentMethod-dependentMethod-dependent
Limit of Quantification (LOQ) Method-dependentMethod-dependentMethod-dependent

Experimental Protocols

To ensure a fair and accurate comparison of this compound with other reference standards, the following detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are provided.

Protocol 1: Purity and Quantification by HPLC-UV

This method is suitable for determining the purity of this compound and for its quantification in various matrices.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

3. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

4. Sample Preparation (for quantification in a matrix):

  • Solid samples: Perform a solid-liquid extraction with methanol or ethanol.

  • Liquid samples: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Ensure the final sample is dissolved in the initial mobile phase.

5. Analysis:

  • Inject equal volumes of standards and samples.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for trace-level quantification of this compound in complex biological matrices.

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • UPLC/UHPLC system for faster analysis and better resolution.

2. Chromatographic Conditions:

  • Use a similar C18 column and mobile phase composition as in the HPLC-UV method, but with LC-MS grade solvents.

  • A faster gradient may be employed.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Negative ESI is often suitable for isoflavones.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion ([M-H]⁻): m/z 429.1 (for this compound).

    • Product Ions: To be determined by direct infusion of the standard. Likely fragments would involve the loss of the sugar moiety.

  • Optimize cone voltage and collision energy for maximum sensitivity.

4. Standard and Sample Preparation:

  • Follow the same procedures as for the HPLC-UV method, but with higher purity solvents and vials.

  • The use of an internal standard (e.g., a stable isotope-labeled analog) is highly recommended for improved accuracy and precision.

Visualizing Experimental Workflows and Relationships

To aid in the understanding of the analytical process and the relationship between the compounds, the following diagrams are provided.

experimental_workflow cluster_prep Sample/Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Standard Reference Standard (this compound, Daidzin, etc.) HPLC HPLC System Standard->HPLC LCMS LC-MS/MS System Standard->LCMS Matrix Sample Matrix (e.g., Plasma, Plant Extract) Extraction Extraction/Cleanup Matrix->Extraction Matrix->Extraction Extraction->HPLC Extraction->LCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram LCMS->Chromatogram Quantification Quantification & Purity Assessment Chromatogram->Quantification

Caption: General workflow for the analysis of isoflavones using a reference standard.

signaling_pathway cluster_isoflavones Isoflavone Reference Standards Daidzein Daidzein (Aglycone) Daidzin Daidzin Daidzein->Daidzin Glycosylation Genistein Genistein (Aglycone) Genistin Genistin Genistein->Genistin Glycosylation MOD This compound Daidzin->MOD 4''-O-methylation

Caption: Structural relationships between key isoflavone reference standards.

References

A Comparative Analysis of the Biological Activities of 4''-methyloxy-Daidzin and Genistein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two isoflavones: 4''-methyloxy-Daidzin and genistein. While direct comparative studies on this compound are limited, this document synthesizes available data on its anti-allergic properties and draws comparisons with the well-researched isoflavone, genistein, by examining the activities of its parent compound, daidzin.

Executive Summary

Genistein is a widely studied isoflavone with potent antioxidant, anti-inflammatory, and cytotoxic activities.[1][2][3] In contrast, this compound is a more recently identified isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans.[4] Current research primarily highlights its anti-allergic, a specific form of anti-inflammatory, activity.[4] This guide presents the existing experimental data for this compound and provides a broader comparative context by examining the biological activities of its parent compound, daidzin, in relation to genistein.

Data Presentation

Table 1: Comparison of Anti-Inflammatory and Anti-Allergic Activities
CompoundAssayModel SystemKey FindingsReference
This compound β-Hexosaminidase Release (Degranulation)Antigen-stimulated RBL-2H3 mast cellsDose-dependent inhibition of degranulation.[4]
TNF-α and IL-4 ReleaseAntigen-stimulated RBL-2H3 mast cellsSignificant reduction in the release of pro-inflammatory cytokines.[4]
Genistein TNF-α and IL-6 ReleaseCollagen-induced arthritic ratsSignificant reduction in serum TNF-α and IL-6 levels.[5][5][6]
Nitric Oxide (NO) ProductionLPS-stimulated macrophagesInhibition of iNOS expression and NO production.[6]
Daidzin TNF-α and IL-6 ReleaseCollagen-induced arthritic ratsReduction in serum TNF-α and IL-6 levels, though less potent than genistein.[5][5][6]
Nitric Oxide (NO) ProductionLPS-stimulated macrophagesInhibition of iNOS expression and NO production.[6]
Table 2: Comparative Cytotoxicity
CompoundCell LineIC50 / EffectReference
Genistein A549 (Lung Cancer)Significant dose-dependent inhibition of proliferation and viability.[1]
PaCa-2 (Pancreatic Cancer)Significant dose-dependent inhibition of proliferation and viability.[1]
MDA-MB-231 (Breast Cancer)Significant dose-dependent inhibition of proliferation and viability.[1]
PC-3 (Prostate Cancer)Significant dose-dependent inhibition of proliferation and viability.[1]
Daidzin A549 (Lung Cancer)No inhibition of proliferation up to 40 µM.[1]
PaCa-2 (Pancreatic Cancer)No inhibition of proliferation up to 40 µM.[1]
MDA-MB-231 (Breast Cancer)No inhibition of proliferation up to 40 µM.[1]
PC-3 (Prostate Cancer)Weakly inhibited proliferation and viability.[1]
Table 3: Comparative Antioxidant Activity
CompoundAssayKey FindingsReference
Genistein DNA Damage Protection (Comet Assay)Significantly increased DNA protection from oxidative damage in lymphocytes.[2][7]
Lipid Peroxidation (MDA Assay)Reduced lipid peroxidation in lymphocytes.[7]
Daidzin DNA Damage Protection (Comet Assay)As effective as genistein in protecting DNA from oxidative damage in lymphocytes.[2][7][2][7]
Lipid Peroxidation (MDA Assay)Showed a protective effect against lipid peroxidation in Jurkat cells.[7][7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or genistein) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: In a 96-well plate or test tubes, add different concentrations of the test compounds.

  • Initiation of Reaction: Add the DPPH solution to each well/tube and mix. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate/tubes in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-Inflammatory Activity (Cytokine Release Assay)

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Protocol:

  • Cell Culture and Stimulation: Culture immune cells, such as macrophages (e.g., RAW 264.7) or mast cells (e.g., RBL-2H3), in appropriate media. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) for macrophages or an antigen for mast cells.

  • Compound Treatment: Concurrently with or prior to stimulation, treat the cells with different concentrations of the test compounds.

  • Supernatant Collection: After a defined incubation period, centrifuge the cell cultures and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-4) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the treated groups to the stimulated control group to determine the inhibitory effect of the compounds.

Mandatory Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling_Pathway_Anti_Allergic cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Lyn Lyn FcεRI->Lyn Syk Syk Lyn->Syk PLCg1 PLCγ1 Syk->PLCg1 LAT LAT Syk->LAT AKT AKT Syk->AKT ERK12 ERK1/2 Syk->ERK12 Degranulation Degranulation (β-Hexosaminidase Release) PLCg1->Degranulation LAT->PLCg1 Cytokine_Release Cytokine Release (TNF-α, IL-4) AKT->Cytokine_Release ERK12->Cytokine_Release MOD This compound MOD->Lyn Inhibits MOD->Syk Inhibits MOD->PLCg1 Inhibits MOD->LAT Inhibits MOD->AKT Inhibits MOD->ERK12 Inhibits

Caption: Anti-Allergic Signaling Pathway Inhibition.

References

Comparative Guide to Validated Analytical Methods for 4''-methyloxy-Daidzin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods suitable for the quantification of 4''-methyloxy-Daidzin, an isoflavone methyl-glycoside.[1][2] While specific validated methods for this particular analyte are not extensively published, this document outlines common, robust methods used for the analysis of structurally similar isoflavones. The information presented is based on established analytical techniques and provides a framework for method development and validation for this compound.

The most prevalent and effective techniques for the analysis of isoflavones are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods offer high sensitivity and selectivity for the complex matrices often encountered in research and drug development.

Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

ParameterHPLC-UV/DADLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate to high; co-eluting compounds with similar UV spectra can interfere.Very high; based on parent and fragment ion masses, minimizing interference.
Sensitivity Good; suitable for quantification in relatively clean samples.Excellent; ideal for trace-level quantification in complex biological matrices.[3]
Linearity Typically demonstrates good linearity over a range of concentrations.Excellent linearity over a wide dynamic range.
Accuracy High, typically with recovery values between 95-105%.Very high, with excellent recovery.
Precision High, with Relative Standard Deviation (RSD) values typically <5%.Very high, with RSD values often <5%.
Limit of Detection (LOD) Generally in the low ng/mL range.Can reach sub-pg levels.[5]
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL range.[6]Can be in the low pg/mL range.[6]
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and more complex maintenance.
Typical Use Case Quality control of raw materials and finished products, quantification in fortified foods.Pharmacokinetic studies, metabolite identification, analysis in complex biological fluids like plasma and urine.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are typical protocols for HPLC-UV/DAD and LC-MS/MS analysis of isoflavones, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is well-suited for the routine quantification of this compound in less complex samples.

1. Sample Preparation (General):

  • Extraction: Samples are typically extracted with a polar solvent such as methanol, ethanol, or acetonitrile, often in combination with water.[4] Sonication or shaking can be used to improve extraction efficiency.

  • Clean-up (if necessary): For more complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of isoflavones.[4][9] (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[4]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Injection Volume: Typically 10-20 µL.

  • Detection: UV detection is often performed at the maximum absorbance wavelength of the isoflavone, which is generally around 260 nm.[4] A DAD allows for the acquisition of the full UV spectrum for peak purity assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the high sensitivity and selectivity required for the analysis of this compound in complex biological matrices.

1. Sample Preparation:

  • Extraction: Similar to HPLC-UV, but may require more rigorous clean-up to minimize matrix effects. Liquid-liquid extraction (LLE) or SPE are common.[3]

  • Hydrolysis (optional): To measure total isoflavone content (aglycones + glycosides), an enzymatic or acid hydrolysis step can be included to convert the glycosides to their aglycone forms.[3]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 or similar column is used.[5] Shorter columns with smaller particle sizes (e.g., 50 mm x 2.1 mm, 1.8 µm) are often used for faster analysis times.

  • Mobile Phase: Similar to HPLC, but using MS-compatible buffers like formic acid or ammonium formate.

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[5]

3. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for isoflavones, and can be operated in either positive or negative ion mode.[10]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte.[11]

Visualizing the Workflow

To illustrate the logical flow of analyzing this compound, the following diagrams outline the key steps in the analytical process.

Figure 1: General Analytical Workflow Sample Sample Collection (e.g., Biological Fluid, Plant Extract) Extraction Extraction of Analytes (LLE, SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Analysis Chromatographic Separation (HPLC / LC-MS) Concentration->Analysis Detection Detection (UV/DAD or MS/MS) Analysis->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the analysis of this compound.

Figure 2: LC-MS/MS Signaling Pathway cluster_source Ion Source (ESI) cluster_analyzer Mass Analyzer (Triple Quadrupole) Analyte Analyte Molecules Droplets Charged Droplets Analyte->Droplets Nebulization Ions Gas Phase Ions [M+H]+ Droplets->Ions Desolvation Q1 Q1: Precursor Ion Selection Ions->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 CID Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector

Caption: Ion path in a triple quadrupole LC-MS/MS system.

References

A Comparative Analysis of the Anti-Allergic Properties of 4''-Methyloxy-Daidzin and its Aglycone, Daidzein

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel therapeutic agents for allergic diseases, isoflavones have emerged as promising candidates due to their immunomodulating and anti-allergic activities.[1][2][3][4][5] This guide provides a detailed comparison of the anti-allergic effects of a novel isoflavone methyl-glycoside, 4''-methyloxy-Daidzin, and its well-studied aglycone, daidzein. This report is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development efforts.

Daidzein is a naturally occurring isoflavone found in soybeans and other legumes.[2] Its glycoside form, daidzin, is hydrolyzed in the intestine to the active aglycone, daidzein.[6] this compound, also known as daidzein 7-O-β-D-glucoside 4″-O-methylate (CDGM), is a novel isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans.[1][3][7] This guide will compare the reported anti-allergic activities of these two compounds based on in vitro and in vivo studies.

In Vitro Anti-Allergic Effects: Inhibition of Mast Cell Degranulation

Mast cell degranulation is a critical event in the immediate hypersensitivity response, releasing inflammatory mediators such as histamine and β-hexosaminidase. The rat basophilic leukemia (RBL-2H3) cell line is a widely used model for studying mast cell degranulation.

This compound (CDGM)

A study investigating novel isoflavone methyl-glycosides identified this compound (CDGM) but focused on the potent activity of a related compound, genistein 4′-O-β-d-glucoside 4″-O-methylate (CGNMII), for detailed mechanistic studies.[3][4][5] While specific quantitative data for CDGM's inhibition of degranulation was not the focus, the study highlighted that CGNMII demonstrated the strongest inhibition of degranulation among the tested novel isoflavone methyl-glycosides.[3][4][5] CGNMII also decreased the release of interleukin (IL)-4 and tumor necrosis factor (TNF)-α in antigen-stimulated RBL-2H3 cells.[3][4][5]

Daidzein

Daidzein has been shown to inhibit mast cell degranulation. One study reported that daidzein can suppress mast cell degranulation by 25-30%.[8] Another study demonstrated its potent inhibitory activity on the release of β-hexosaminidase from RBL-2H3 cells induced by DNP-BSA.[3]

Table 1: Comparison of In Vitro Anti-Allergic Effects

CompoundAssayModelKey FindingsSource(s)
This compound (CDGM) Inhibition of DegranulationAntigen-stimulated RBL-2H3 cellsInvestigated as part of a series of novel isoflavone methyl-glycosides. A related compound (CGNMII) showed the strongest inhibition.[3][4][5]
Daidzein Inhibition of β-hexosaminidase releaseDNP-BSA-induced RBL-2H3 cellsExhibited potent inhibitory activity.[3]
Inhibition of Mast Cell DegranulationNot specifiedSuppressed degranulation by 25-30%.[8]

Note: The data for this compound and daidzein are from different studies and not from a head-to-head comparison.

In Vivo Anti-Allergic Effects: Passive Cutaneous Anaphylaxis (PCA)

The passive cutaneous anaphylaxis (PCA) model is a classic in vivo method to evaluate immediate hypersensitivity reactions.

This compound (CDGM)

Currently, there is no publicly available data on the in vivo anti-allergic effects of this compound using the PCA model.

Daidzein

Daidzein has demonstrated significant anti-allergic activity in the PCA model. When administered intraperitoneally to mice, daidzein significantly inhibited the PCA reaction at doses of 25 and 50 mg/kg, with inhibitory activities of 37% and 73%, respectively.[3] This potent in vivo activity highlights its potential as a systemic anti-allergic agent.[3]

Table 2: Comparison of In Vivo Anti-Allergic Effects

CompoundAssayModelDosingInhibition RateSource(s)
This compound (CDGM) PCAMice-Not available-
Daidzein PCAMice25 mg/kg (i.p.)37%[3]
50 mg/kg (i.p.)73%[3]

Mechanistic Insights: Signaling Pathways

The anti-allergic effects of isoflavones are mediated through the modulation of intracellular signaling pathways involved in mast cell activation.

This compound (and related compounds)

The study on novel isoflavone methyl-glycosides elucidated the mechanism of action for the most potent compound, CGNMII. It was found to reduce the levels of activated Lyn, Syk, PLCγ1, and LAT proteins in stimulated RBL-2H3 cells.[3][4][5] Furthermore, CGNMII inhibited the activation of AKT and ERK1/2 proteins.[3][4][5] This suggests that these novel glycosides may exert their anti-allergic effects by targeting early and downstream signaling events in the mast cell activation cascade.

Daidzein

Daidzein has been shown to regulate mucosal immune responses by suppressing dendritic cell function.[9] In macrophages, daidzin and daidzein have been reported to inactivate MAPK and/or NF-κB signaling pathways.[10] Specifically, daidzein effectively inhibited the phosphorylation of IKKα/β, IκBα, and p65, key components of the NF-κB pathway.[10]

Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Syk Syk Lyn->Syk LAT LAT Syk->LAT AKT AKT Syk->AKT ERK ERK1/2 Syk->ERK PLCg1 PLCγ1 LAT->PLCg1 Degranulation Degranulation (Histamine, β-hexosaminidase) PLCg1->Degranulation NFkB NF-κB Pathway (IKK, IκB, p65) AKT->NFkB Cytokines Cytokine Production (IL-4, TNF-α) ERK->Cytokines NFkB->Cytokines CGNMII CGNMII (related to this compound) CGNMII->Lyn Inhibits CGNMII->Syk Inhibits CGNMII->LAT Inhibits CGNMII->PLCg1 Inhibits CGNMII->AKT Inhibits CGNMII->ERK Inhibits Daidzein Daidzein Daidzein->NFkB Inhibits Daidzein->Degranulation Inhibits

Caption: Mast cell activation signaling pathway and points of inhibition by isoflavones.

Experimental Protocols

β-Hexosaminidase Release Assay (In Vitro)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from secretory granules along with histamine.[11][12][13][14][15][16][17][18][19][20]

  • Cell Culture and Sensitization: RBL-2H3 cells are cultured in a 24-well plate. The cells are sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

  • Washing: The sensitized cells are washed with a buffer (e.g., Tyrode's buffer) to remove unbound IgE.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (this compound or daidzein) for a specified period (e.g., 1 hour).

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Supernatant Collection: After incubation, the supernatant is collected.

  • Enzymatic Reaction: An aliquot of the supernatant is mixed with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5) and incubated.

  • Reaction Termination and Measurement: The reaction is stopped by adding a stop buffer (e.g., sodium carbonate/bicarbonate buffer). The absorbance of the product is measured at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated relative to a positive control (cells lysed with a detergent like Triton X-100).

Beta_Hex_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Assay seed_cells Seed RBL-2H3 cells in 24-well plate sensitize Sensitize cells with anti-DNP IgE overnight seed_cells->sensitize wash_cells Wash cells to remove unbound IgE add_compound Pre-incubate with test compound wash_cells->add_compound challenge Challenge with DNP-HSA add_compound->challenge collect_supernatant Collect supernatant challenge->collect_supernatant enzymatic_reaction Incubate supernatant with pNAG substrate collect_supernatant->enzymatic_reaction stop_reaction Stop reaction enzymatic_reaction->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance

Caption: Experimental workflow for the β-hexosaminidase release assay.

Passive Cutaneous Anaphylaxis (PCA) Assay (In Vivo)

This model assesses the ability of a compound to inhibit an IgE-mediated allergic reaction in the skin of mice.[1][7][21][22][23][24]

  • Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into one ear. The other ear receives a control injection (e.g., saline).

  • Compound Administration: After a sensitization period (e.g., 24-48 hours), the test compound is administered to the mice (e.g., intraperitoneally or orally).

  • Antigen Challenge: After a set time following compound administration (e.g., 1 hour), the mice are challenged intravenously with DNP-HSA mixed with Evans blue dye.

  • Reaction Evaluation: The Evans blue dye extravasates into the dermal tissue at the site of the allergic reaction, causing a blue coloration. After a specific time, the mice are euthanized.

  • Quantification: The ears are collected, and the Evans blue dye is extracted using a solvent (e.g., formamide). The amount of extracted dye is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculation: The inhibition of the PCA reaction is calculated by comparing the amount of dye extravasation in the compound-treated group to that in the vehicle-treated control group.

PCA_Workflow cluster_0 Sensitization Phase cluster_1 Treatment and Challenge Phase cluster_2 Quantification Phase sensitize_mice Intradermal injection of anti-DNP IgE into mouse ear administer_compound Administer test compound (e.g., i.p. or oral) sensitize_mice->administer_compound 24-48h later challenge_mice Intravenous injection of DNP-HSA and Evans blue dye administer_compound->challenge_mice 1h later euthanize_collect Euthanize mice and collect ears challenge_mice->euthanize_collect 30 min later extract_dye Extract Evans blue dye from ear tissue euthanize_collect->extract_dye measure_absorbance Measure absorbance of extracted dye extract_dye->measure_absorbance

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.

Conclusion

Both this compound and its aglycone, daidzein, demonstrate anti-allergic properties, although the currently available data is more comprehensive for daidzein. Daidzein exhibits potent in vitro and in vivo anti-allergic effects, significantly inhibiting mast cell degranulation and passive cutaneous anaphylaxis. While this compound is a promising novel compound, further studies, including direct comparative investigations against daidzein and in vivo efficacy assessments, are necessary to fully characterize its anti-allergic potential. The mechanistic data suggest that both compounds interfere with key signaling pathways in mast cell activation, highlighting the therapeutic potential of isoflavones in allergic diseases. This guide underscores the need for continued research to explore the structure-activity relationships of isoflavone glycosides and their aglycones in the context of allergic inflammation.

References

Safety Operating Guide

Navigating the Safe Disposal of 4''-methyloxy-Daidzin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Prior to disposal, the safe handling of 4''-methyloxy-Daidzin is paramount. All personnel must be familiar with the potential hazards associated with this and similar chemical compounds.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. Standard PPE for handling solid chemical compounds includes:

Protective GearSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Avoid the generation of dust and prevent contact with skin and eyes.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural outline:

  • Waste Identification and Collection:

    • Unused or waste this compound should be collected in a designated, properly labeled, and sealed waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated materials, such as gloves, weigh papers, and pipette tips, should also be collected in a designated container for solid chemical waste.

  • Consult with Environmental Health and Safety (EHS):

    • Contact your institution's EHS department to determine the specific disposal pathway for this chemical. They will provide guidance based on institutional protocols and regulatory requirements.

  • Waste Manifesting and Labeling:

    • Properly label the waste container with the chemical name ("this compound"), concentration, and any known hazards.

    • Complete any required waste manifest forms as instructed by your EHS department.

  • Arranging for Disposal:

    • Your EHS department will coordinate with a licensed hazardous waste disposal contractor for the pickup and ultimate disposal of the material.

    • Incineration at a permitted hazardous waste facility is a common and effective method for the destruction of organic chemical compounds.

It is imperative to not dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and potential harm to aquatic life.

Experimental Workflow: From Receipt to Disposal

The lifecycle of a research chemical in the laboratory involves several stages, each with its own safety considerations. The following diagram illustrates a typical workflow for handling this compound.

cluster_receipt Receiving & Storage cluster_experiment Experimental Use cluster_disposal Waste Management & Disposal a Receive Shipment b Verify Chemical Identity & Integrity a->b c Log into Chemical Inventory b->c d Store in Designated Cool, Dry, Well-Ventilated Area c->d e Don Appropriate PPE d->e Retrieve for Use f Weigh Compound in Ventilated Enclosure e->f g Prepare Solutions f->g h Conduct Experiment (e.g., Cell-Based Assay) g->h i Segregate Waste (Solid & Liquid) h->i Generate Waste j Label Waste Containers i->j k Store Waste in Satellite Accumulation Area j->k l Request EHS Pickup k->l m Final Disposal via Licensed Contractor l->m

Figure 1. Laboratory Workflow for this compound

This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize consulting your institution's specific safety protocols and the guidance of your Environmental Health and Safety department to ensure full compliance and safety.

Personal protective equipment for handling 4''-methyloxy-Daidzin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4''-methyloxy-Daidzin

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety, handling, and disposal protocols for this compound. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a precautionary approach is paramount. The following guidance is based on the known properties of this compound, safety data for the related isoflavone glycoside Daidzin, and general best practices for handling powdered chemical compounds of unknown toxicity in a laboratory setting.

Physicochemical and Hazard Information

Limited specific hazard data is available for this compound. Therefore, hazard information for the structurally similar compound, Daidzin, is provided as a conservative proxy. Always handle this compound as a potentially hazardous substance.

PropertyValueSource(s)
Chemical Name This compoundMedChemExpress, GlpBio
Synonyms Daidzein 7-O-β-D-glucoside 4''-O-methylateMedChemExpress, GlpBio
CAS Number 1195968-02-5MedChemExpress, GlpBio
Molecular Formula C₂₂H₂₂O₉PubChem[1], MedChemExpress, GlpBio[2]
Molecular Weight 430.4 g/mol PubChem[1], MedChemExpress, GlpBio[2]
Appearance Solid powder (Appearance may vary by supplier)General knowledge
Solubility Soluble in DMSOGlpBio[2]
Storage Store at -20°CGlpBio[2]
Acute Oral Toxicity Proxy Data (Daidzin): Category 4 (Harmful if swallowed)DC Chemicals[3]
Aquatic Toxicity Proxy Data (Daidzin): Category 1 (Very toxic to aquatic life with long lasting effects)DC Chemicals[3]
LD50/LC50 Data not available for this compound. For the aglycone Daidzein, the No Observed Adverse Effect Level (NOAEL) in an acute oral toxicity study in animals was found to be above 5000 mg/kg, suggesting low acute toxicity.[4]-
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following PPE should be worn at all times when handling this compound.

Protection TypeSpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile gloves. Inspect for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Body Protection A fully buttoned laboratory coat.
Respiratory Not generally required under normal handling conditions in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used. All work with the solid compound should be performed in a chemical fume hood or a powder containment hood.

Operational and Disposal Plans

Adherence to a strict operational workflow is critical for the safe handling and disposal of this compound.

Experimental Workflow and Handling Protocol

This protocol outlines the step-by-step procedure for safely handling this compound, from preparation to post-handling cleanup.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate and prepare work area in a fume hood. gather_ppe Assemble and don all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment (spatula, weigh paper, vials, etc.). gather_ppe->gather_materials weigh Carefully weigh the powdered compound using a tared weigh boat. gather_materials->weigh Begin handling dissolve Prepare stock solution by slowly adding solvent to the powder. weigh->dissolve decontaminate Decontaminate all equipment and the work surface. dissolve->decontaminate Complete experiment dispose_waste Dispose of waste in a labeled hazardous waste container. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order (gloves first). dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.